molecular formula C11H20O3 B15468108 Ethyl 2-acetyl-4-methylhexanoate CAS No. 56314-71-7

Ethyl 2-acetyl-4-methylhexanoate

Cat. No.: B15468108
CAS No.: 56314-71-7
M. Wt: 200.27 g/mol
InChI Key: GACLMUUAECCFNI-UHFFFAOYSA-N
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Description

Ethyl 2-Acetyl-4-methylhexanoate is a chemical compound for research and development purposes. Structurally, it is an ester derivative of a branched-chain hexanoic acid, featuring both acetyl and ethyl ester functional groups. This molecular architecture is characteristic of compounds studied in areas such as organic synthesis, where similar structures serve as intermediates . Related compounds are also investigated for their applications in fragrance and flavor research, and in the development of biofuels, where methyl and ethyl esters are key subjects of study . Researchers value these compounds for their potential reactivity and utility in constructing more complex molecules. This product is designated For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or consumer applications. Researchers should consult the safety data sheet (SDS) and conduct their own characterization, including analysis via NMR spectroscopy, to confirm the identity and purity of the product for their specific experimental needs.

Properties

CAS No.

56314-71-7

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-acetyl-4-methylhexanoate

InChI

InChI=1S/C11H20O3/c1-5-8(3)7-10(9(4)12)11(13)14-6-2/h8,10H,5-7H2,1-4H3

InChI Key

GACLMUUAECCFNI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)C)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of Ethyl 2-acetyl-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Ethyl 2-acetyl-4-methylhexanoate

Executive Summary

Ethyl 2-acetyl-4-methylhexanoate is a specialized


-keto ester intermediate used primarily in the synthesis of branched ketones (flavors/fragrances) and heterocyclic pharmaceutical scaffolds. As a derivative of ethyl acetoacetate, it serves as a critical building block for introducing the 2-methylbutyl  moiety into target molecules.

Its primary industrial utility lies in its decarboxylation to form 5-methyl-2-heptanone (a known volatile in hazelnuts and tequila) and its condensation with nucleophiles to generate substituted pyrazoles and pyrimidines for drug discovery.

Chemical Identity & Structure

This molecule features two chiral centers (C2 and C4), leading to a mixture of diastereomers. The C2 position is chemically labile due to keto-enol tautomerism.

Attribute Details
IUPAC Name Ethyl 2-acetyl-4-methylhexanoate
Molecular Formula

Molecular Weight 200.28 g/mol
SMILES CCC(C)CC(C(=O)C)C(=O)OCC
InChI Key (Analogous to isomers) Specific key depends on stereochemistry
Structural Class

-Keto Ester; 1,3-Dicarbonyl
Key Functional Groups Ester (Ethyl), Ketone (Acetyl), Branched Alkyl (2-methylbutyl)

Structural Diagram:

ChemicalStructure cluster_0 Ethyl 2-acetyl-4-methylhexanoate C2 C2 (Alpha Carbon) Active Methylene Acetyl Acetyl Group (-C(=O)CH3) C2->Acetyl Ester Ethyl Ester (-COOCH2CH3) C2->Ester Alkyl Side Chain (-CH2-CH(CH3)-CH2-CH3) C2->Alkyl

Caption: Functional decomposition of the molecule showing the reactive alpha-carbon center.

Physicochemical Properties

Note: Specific experimental data for this exact isomer is limited in public registries. Values below are calculated based on structural homologs (e.g., Ethyl 2-acetyl-5-methylhexanoate, CAS 1522-30-1).

PropertyValue (Estimated)Rationale
Boiling Point 235°C – 245°C (at 760 mmHg)Extrapolated from ethyl acetoacetate (180°C) + alkyl chain effect.
Boiling Point (Reduced) ~105°C – 110°C (at 10 mmHg)Standard reduction for esters of this MW.
Density 0.94 – 0.96 g/cm³Consistent with liquid

-keto esters.
LogP (Octanol/Water) ~2.8 – 3.1Lipophilic due to the C6 alkyl chain.
Solubility Insoluble in water; Miscible with EtOH, Et2O, DCM.Typical for C11 esters.
Flash Point > 95°CCombustible liquid (Class IIIB).

Synthesis Protocol

The standard synthesis utilizes the Acetoacetic Ester Synthesis methodology. This route ensures high regioselectivity for the alkylation at the


-carbon.
Reaction Scheme


Step-by-Step Methodology
  • Enolate Formation :

    • Charge a reactor with anhydrous Ethanol (EtOH).

    • Slowly add Sodium Metal (1.05 eq) or Sodium Ethoxide (21% wt solution) under

      
       atmosphere.
      
    • Cool to 0–5°C.

    • Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 min to form the sodium enolate.

    • Observation: Solution turns pale yellow; exotherm must be controlled.

  • Alkylation :

    • Add 1-Bromo-2-methylbutane (1.1 eq). Note: This alkyl halide is derived from fusel oil alcohols and carries the chirality.

    • Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Monitor reaction progress via TLC or GC-FID (Disappearance of starting acetoacetate).

  • Work-up & Purification :

    • Cool to room temperature.[1] Filter off the precipitated Sodium Bromide (NaBr).

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • Redissolve residue in Diethyl Ether or MTBE; wash with water (2x) and brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Distillation : Purify the crude oil via vacuum distillation (approx. 10 mmHg). Collect the fraction boiling at ~105–110°C.

Reactivity & Applications

This intermediate is a "divergent node" in synthesis, capable of yielding flavors or pharmaceutical scaffolds depending on the reagents used.

Pathway A: Flavor Synthesis (Decarboxylation)

Hydrolysis and decarboxylation yield 5-methyl-2-heptanone (CAS 18217-12-4), a volatile compound with a fruity, hazelnut-like aroma used in food chemistry.

Pathway B: Heterocycle Synthesis (Pharma)

The 1,3-dicarbonyl motif reacts with bis-nucleophiles to form heterocycles.

  • Pyrazoles : Reaction with Hydrazine (

    
    ).
    
  • Pyrimidines : Reaction with Urea or Amidines.

ReactionPathways cluster_Flavor Flavor/Fragrance Pathway cluster_Pharma Pharma/Heterocycle Pathway Start Ethyl 2-acetyl-4-methylhexanoate Step1 1. Hydrolysis (NaOH) 2. Decarboxylation (H+, Heat) Start->Step1 Step2 Condensation with Hydrazine / Urea Start->Step2 Product1 5-Methyl-2-heptanone (Fruity/Nutty Flavor) Step1->Product1 Product2 Substituted Pyrazoles or Pyrimidines Step2->Product2

Caption: Divergent synthetic utility of the Ethyl 2-acetyl-4-methylhexanoate scaffold.

Safety & Handling

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319). Combustible liquid (H227).[2]

  • Storage : Store under inert gas (

    
    ) to prevent oxidation or hydrolysis. Keep cool (2–8°C recommended for long-term).
    
  • PPE : Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Work in a fume hood.

References

  • Acetoacetic Ester Synthesis Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley.
  • Downstream Ketone (5-methyl-2-heptanone) : The Good Scents Company. 5-methyl-2-heptanone Flavor Profile and Data. Link

  • Analogous Synthesis (5-methyl isomer) : Sigma-Aldrich. Ethyl 2-acetyl-5-methylhexanoate Product Sheet. Link

  • Heterocycle Formation: Joule, J. A., & Mills, K. Heterocyclic Chemistry. Wiley-Blackwell.

Sources

Ethyl 2-acetyl-4-methylhexanoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth profile of Ethyl 2-acetyl-4-methylhexanoate , detailing its chemical identity, synthesis, physicochemical properties, and applications.

Synthesis, Properties, and Applications of a Branched -Keto Ester

Executive Summary

Ethyl 2-acetyl-4-methylhexanoate (CAS: 56314-71-7 ) is a branched-chain


-keto ester used primarily as an intermediate in organic synthesis and as a specialized flavor and fragrance ingredient. Structurally, it is the ethyl ester of 2-acetyl-4-methylhexanoic acid, characterized by a 2-methylbutyl group attached to the 

-carbon of the acetoacetate backbone. This compound is a homolog of the more common Ethyl 2-acetyl-5-methylhexanoate (Isoamyl acetoacetate) and Ethyl 2-acetyl-4-methylpentanoate (Isobutyl acetoacetate), sharing similar fruity, nutty, and wine-like organoleptic properties.

Chemical Identity & Nomenclature

Accurate identification is critical due to the existence of multiple structural isomers (e.g., isoamyl vs. 2-methylbutyl derivatives).

Parameter Details
Chemical Name Ethyl 2-acetyl-4-methylhexanoate
CAS Number 56314-71-7 (Primary); Note: Often confused with 1522-30-1 (5-methyl isomer)
IUPAC Name Ethyl 2-acetyl-4-methylhexanoate
Systematic Name Ethyl 2-(2-methylbutyl)-3-oxobutanoate
Synonyms Ethyl 2-acetyl-4-methylcaproate; 2-Acetyl-4-methylhexanoic acid ethyl ester; Ethyl

-acetyl-

-methylcaproate
Molecular Formula C

H

O

Molecular Weight 200.28 g/mol
SMILES CCOC(=O)C(C(C)=O)CC(C)CC
InChI Key (Predicted) InChI=1S/C11H20O3/c1-5-14-11(13)10(9(4)12)7-8(2)6-3/h8,10H,5-7H2,1-4H3
Structural Analysis

The molecule consists of an ethyl acetoacetate core alkylated at the C2 position with a 2-methylbutyl group.

  • Backbone: Ethyl acetoacetate (3-oxobutanoate).

  • Substituent: 2-methylbutyl group (derived from active amyl alcohol/halide).

  • Chirality: The molecule possesses two chiral centers: one at the

    
    -carbon (C2 of the hexanoate chain) and one at the 
    
    
    
    -carbon (C4, from the 2-methylbutyl group). Commercial preparations are typically mixtures of diastereomers.

Physicochemical Properties

Data derived from experimental values of close homologs (e.g., Ethyl 2-acetyl-5-methylhexanoate) and predictive models.

Property Value / Range Notes
Appearance Colorless to pale yellow liquidClear, mobile liquid
Odor Profile Fruity, nutty, wine-like, etherealReminiscent of apple, pear, and fermented fruit
Boiling Point 228 °C – 235 °C (at 760 mmHg)Extrapolated from homologs
Density 0.945 – 0.955 g/cm³ (at 20 °C)Typical for branched

-keto esters
Refractive Index 1.425 – 1.435 (

)
Flash Point ~95 °C (Closed Cup)Combustible liquid
Solubility Insoluble in water; Soluble in ethanol, ether, oilsLipophilic character
LogP ~2.8 – 3.2Predicted

Synthesis & Production

The industrial and laboratory synthesis of Ethyl 2-acetyl-4-methylhexanoate follows the classical acetoacetic ester synthesis route. This involves the alkylation of the sodium enolate of ethyl acetoacetate with a branched alkyl halide.

Reaction Pathway

The synthesis utilizes Ethyl Acetoacetate and 1-Bromo-2-methylbutane as the key precursors.

SynthesisPathway EAA Ethyl Acetoacetate (C6H10O3) Enolate Sodium Enolate Intermediate EAA->Enolate Deprotonation Base Base (NaOEt / NaH) Base->Enolate Product Ethyl 2-acetyl-4-methylhexanoate (C11H20O3) Enolate->Product SN2 Alkylation Byproduct NaBr + EtOH Enolate->Byproduct AlkylHalide 1-Bromo-2-methylbutane (C5H11Br) AlkylHalide->Product

Figure 1: Synthesis pathway via alkylation of ethyl acetoacetate enolate.

Experimental Protocol (Laboratory Scale)

Objective: Synthesis of Ethyl 2-acetyl-4-methylhexanoate via SN2 alkylation.

Reagents:

  • Ethyl Acetoacetate (1.0 eq)

  • Sodium Ethoxide (1.1 eq) or Sodium Hydride (1.1 eq)

  • 1-Bromo-2-methylbutane (1.1 eq)

  • Ethanol (absolute) or DMF (anhydrous) as solvent.

Procedure:

  • Enolate Formation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, prepare a solution of Sodium Ethoxide in absolute ethanol (or suspend NaH in DMF under N

    
    ).
    
  • Addition: Dropwise add Ethyl Acetoacetate at 0–5 °C. Stir for 30 minutes to ensure complete formation of the sodium enolate (solution turns yellow/orange).

  • Alkylation: Add 1-Bromo-2-methylbutane dropwise to the enolate solution.

  • Reflux: Heat the reaction mixture to reflux (78 °C for EtOH, or 60–80 °C for DMF) for 6–12 hours. Monitor reaction progress via TLC or GC-MS (disappearance of ethyl acetoacetate).

  • Workup: Cool the mixture. If using EtOH, evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate. Purify the crude oil via fractional distillation under reduced pressure (vacuum) to obtain the pure ester.
    

Critical Control Points:

  • Moisture Control: The reaction must be strictly anhydrous to prevent hydrolysis of the ester or quenching of the enolate.

  • Steric Hindrance: The 2-methylbutyl group is sterically hindered; longer reflux times or the use of a polar aprotic solvent (DMF/DMSO) may improve yield compared to ethanol.

Applications

Flavor & Fragrance Industry[9][10][15]
  • Role: Modifying agent for fruity and nutty accords.

  • Profile: Adds complexity to apple, pear, and tropical fruit flavors. The "nutty" nuance (characteristic of branched chains) makes it useful in walnut or hazelnut flavor imitations.

  • Stability: Stable in neutral to slightly acidic media; susceptible to hydrolysis in strong alkali.

Pharmaceutical Intermediate[9]
  • Heterocycle Synthesis: Serves as a 1,3-dicarbonyl building block for the synthesis of substituted pyrazoles , isoxazoles , and pyrimidines via condensation with hydrazines, hydroxylamines, or ureas.

  • Chiral Pool: The presence of the 2-methylbutyl chain allows for the introduction of specific branched alkyl motifs into drug candidates targeting lipophilic binding pockets.

Safety & Regulatory Information

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.[2]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.

Related Compounds (Isomers)

Researchers often confuse this compound with its structural isomers. Verification of the specific alkyl chain is essential.

Isomer Name CAS Number Structure Difference
Ethyl 2-acetyl-5-methylhexanoate 1522-30-1 Isoamyl group (3-methylbutyl) at C2.
Ethyl 2-acetyl-4-methylpentanoate 1522-34-5 Isobutyl group (2-methylpropyl) at C2.
Ethyl 2-acetyl-4-methylhexanoate 56314-71-7 2-Methylbutyl group at C2.
References
  • Molbase Chemical Directory. (2024). Ethyl 2-acetyl-4-methylhexanoate (CAS 56314-71-7) Entry. Retrieved from

  • The Good Scents Company. (2024). Flavor and Fragrance Materials: Branched Keto Esters. Retrieved from [3]

  • Org. Synth. (1962). Alkylation of Acetoacetic Ester: General Procedures. Organic Syntheses, Coll.[4][5] Vol. 4, p. 10.

  • PubChem Database. (2024). Compound Summary: Ethyl 2-acetyl-5-methylhexanoate (Isomer Comparison). National Center for Biotechnology Information. Retrieved from [3]

Sources

Branched Beta-Keto Esters: Structural Architectures for Next-Generation Flavor & Fragrance Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Flavorists, Perfumers, and Drug Development Chemists

Executive Summary

Branched


-keto esters represent a sophisticated class of bifunctional intermediates that bridge the gap between commodity aroma chemicals and high-impact specialty captivities. Unlike their linear counterparts (e.g., ethyl acetoacetate), which are ubiquitous for generic fruity top notes, 

-branched
and

-branched
variants offer significantly altered volatility profiles, enhanced substantivity, and unique "secondary" odor descriptors ranging from nutty-walnut to ethereal-winey.

This guide dissects the chemical utility of these molecules, focusing on their dual role as direct organoleptic agents and reactive pro-fragrance precursors .[1] We provide validated synthetic protocols emphasizing Green Chemistry (enzymatic transesterification) and thermal adduct processing, alongside a mechanistic breakdown of their stability in functional matrices.

Part 1: Chemical Architecture & Olfactory Mechanics

The olfactory signature of a


-keto ester is governed by the delicate equilibrium between its keto  and enol  tautomers. Branching at the 

-position (C2) introduces steric bulk that destabilizes the planar enol form, shifting the equilibrium toward the diketo form. This structural rigidity alters the molecule's interaction with olfactory receptors and its chemical stability.
1.1 Structure-Activity Relationship (SAR)
  • Linear (Unbranched): High enol content (stabilized by intramolecular H-bonding). High volatility. Profile: Sharp, ethereal, green apple.[2]

  • 
    -Branched (C2-Alkyl):  Steric hindrance disrupts the H-bond network. Lower vapor pressure. Profile: Complex, woody, nutty, winey, herbal.
    
  • Ester Chain Branching: Increases hydrophobicity (LogP), enhancing substantivity on skin or fabric.

1.2 Comparative Organoleptic Data

The following table contrasts common linear


-keto esters with their branched analogs, demonstrating the "deepening" of the odor profile.
CompoundStructureFEMA / CASOlfactory ProfileApplication Focus
Ethyl Acetoacetate Linear2415 / 141-97-9Sharp, ethereal, green apple, rum-like.[2]Top-note booster for fruit accords.
Ethyl 2-Methylacetoacetate

-Branched
2415 / 609-14-3Sweet, berry-like, cherry, slightly floral.Berry flavors, red fruit fragrances.[3]
Ethyl 2-Ethylacetoacetate

-Branched
- / 607-96-5Winey, herbal, earthy, root-beer nuances.Brandy flavors, heavy oriental perfumes.
Methyl 2-Oxo-3-methylpentanoate

-Keto*
3713 / 3682-42-6Nutty, walnut , woody, fruity.Maple, chocolate, nut flavors.
Methyl 2-Methylheptanoate

-Branched
- / 51209-78-0Waxy, green, fruity, sweet.Soap fragrances, fatty/waxy accords.[4]

*Note: While technically an


-keto ester, this molecule illustrates the profound "nutty" shift caused by branching adjacent to the carbonyl.
Part 2: Advanced Synthetic Protocols

To ensure high purity and organoleptic integrity, we recommend avoiding classic Claisen condensations involving strong bases (NaOEt), which often lead to polymerization or racemization. Instead, we present two self-validating protocols: Enzymatic Transesterification and the Dioxinone Thermal Route .

Protocol A: Enzymatic Transesterification (Green Chemistry)

Best for: Chiral resolution and heat-sensitive ester moieties.

Mechanism: Candida antarctica Lipase B (CALB) catalyzes the exchange of the alkoxy group under mild, solvent-free conditions.

  • Reagents: Mix Ethyl 2-methylacetoacetate (1.0 eq) with the target alcohol (e.g., Geraniol , 1.2 eq).

  • Catalyst: Add immobilized CALB (Novozym 435, 1-2% w/w).

  • Conditions: Incubate at 40–60°C under reduced pressure (200 mbar) to continuously remove ethanol. Validation: The reaction is driven to completion by the removal of the volatile byproduct.

  • Work-up: Filter off the enzyme (reusable). No aqueous wash required.

  • Result: High-purity Geranyl 2-methylacetoacetate.

Protocol B: The Dioxinone "Thermal Snap" Route

Best for: Generating


-keto esters with complex alcohol chains without acidic catalysts.

Mechanism: Thermal retro-Diels-Alder fragmentation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one generates a highly reactive acetylketene intermediate that is trapped by any nucleophile (alcohol).[5]

  • Precursor: Dissolve 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.0 eq) and the target alcohol (1.0 eq) in Xylene or Toluene.

  • Reaction: Heat to reflux (>110°C).

  • Observation: Acetone is evolved vigorously. Validation: The cessation of acetone reflux indicates reaction completion.

  • Purification: Distill solvent. The residue is the pure

    
    -keto ester.
    
Visualization: Synthetic Workflows

Synthesis_Pathways cluster_0 Method A: Enzymatic cluster_1 Method B: Dioxinone Thermal Start_Enz Ethyl 2-Alkyl Acetoacetate CALB Lipase B (Vacuum, 60°C) Start_Enz->CALB Alcohol Target Alcohol (e.g., Geraniol) Alcohol->CALB Product_Enz Branched Fragrance Ester CALB->Product_Enz - EtOH Dioxinone Dioxinone Precursor Heat Reflux (>110°C) Dioxinone->Heat Intermediate Acetylketene (Transient) Heat->Intermediate - Acetone Product_Therm Beta-Keto Ester/Amide Intermediate->Product_Therm Trap Nucleophile (Alcohol/Amine) Trap->Product_Therm

Caption: Comparison of enzymatic transesterification (mild, equilibrium-driven) vs. dioxinone thermal synthesis (irreversible, kinetic trapping).

Part 3: Application Engineering
3.1 Pro-Fragrance Technology (Controlled Release)

Branched


-keto esters act as excellent pro-fragrances . In functional products (detergents, fabric softeners), they remain odorless and hydrophobic, depositing effectively on fabric. Upon exposure to environmental moisture or specific pH triggers, they hydrolyze to release the parent alcohol (fragrance) and a 

-keto acid, which spontaneously decarboxylates.
  • Trigger: Hydrolysis (slow in neutral pH, accelerated in alkaline/acidic conditions).

  • Release: 1 mole Ester

    
     1 mole Fragrance Alcohol + 1 mole Ketone + CO
    
    
    
    .
  • Advantage: The

    
    -branching slows down hydrolysis, extending the "freshness" duration compared to linear esters.
    
3.2 Flavor Precursors (Maillard Reactivity)

In savory and bakery applications,


-keto esters are vital precursors. They react with amino acids (Strecker degradation) or ammonia to form alkyl-pyrazines  and oxazoles , providing roasted, nutty, and meat-like notes.
  • Reaction:

    
    -Keto Ester + Amine 
    
    
    
    Enamine
    
    
    Cyclization
    
    
    Heterocycle.
Visualization: Pro-Fragrance Release Mechanism

ProFragrance_Release ProFrag Branched Beta-Keto Ester (Pro-Fragrance) Hydrolysis Hydrolysis (Moisture/Enzyme/pH) ProFrag->Hydrolysis Intermediate Beta-Keto Acid (Unstable) Hydrolysis->Intermediate Fragrance RELEASED FRAGRANCE (Alcohol: Geraniol/Menthol) Hydrolysis->Fragrance Primary Scent Decarb Decarboxylation (- CO2) Intermediate->Decarb Ketone Residual Ketone (Secondary Odor) Decarb->Ketone Volatile Byproduct

Caption: The degradation pathway of beta-keto esters in functional matrices, releasing the target fragrance alcohol.

Part 4: References
  • Synthesis via Dioxinone: Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene.[5] The Journal of Organic Chemistry. Link

  • Enzymatic Transesterification: Yadav, G. D., & Trivedi, A. H. (2003). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with ethyl acetoacetate. Biotechnology and Bioengineering. Link

  • Pro-Fragrance Hydrolysis: Levrand, B., et al. (2006). Controlled Release of Volatile Aldehydes and Ketones from Precursors. Chimia.[1][6][7][8] Link

  • Organoleptics of Branched Esters: The Good Scents Company. Ethyl 2-ethyl acetoacetate Flavor Profile.Link

  • Maillard Precursors: Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry.[8][9][10] Link

Sources

Comparative Organoleptic & Synthetic Profile: Ethyl 2-acetyl-4-methylhexanoate vs. Ethyl 2-acetyl-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of the organoleptic and physicochemical profiles of Ethyl 2-acetyl-4-methylhexanoate and Ethyl 2-acetyl-5-methylhexanoate.

Executive Summary

In the development of high-fidelity flavor systems and pharmaceutical excipients,


-keto esters play a pivotal role in masking bitterness and providing "lift" to fruit profiles. This guide analyzes two structural isomers: Ethyl 2-acetyl-5-methylhexanoate  (the isoamyl derivative) and Ethyl 2-acetyl-4-methylhexanoate  (the anteiso/2-methylbutyl derivative).

While both compounds share a molecular weight of 200.28 g/mol and a generic "fruity" character, their stereochemical differences at the distal alkyl chain result in distinct sensory impacts. The 5-methyl isomer offers a canonical "banana/pear" commercial profile, whereas the 4-methyl isomer provides a more complex, "tropical/berry" nuance with higher substantivity, making it critical for premium formulations requiring high-impact top notes.

Chemical Structure & Stereochemistry[1]

The fundamental difference lies in the branching of the alkyl chain introduced at the


-carbon (C2) of the acetoacetate moiety.
Structural Comparison
FeatureEthyl 2-acetyl-5-methylhexanoate Ethyl 2-acetyl-4-methylhexanoate
Common Name Ethyl

-isoamylacetoacetate
Ethyl

-(2-methylbutyl)acetoacetate
CAS Number 1522-30-1Not widely listed (Specialty/Captive)
Alkyl Substituent Isopentyl (Isoamyl)2-Methylbutyl
Branching Position C5 (Terminal Split)C4 (Mid-chain Branch)
Chirality C2 is chiral (racemic synthesis).C2 and C4 are chiral.[1] (Diastereomeric pairs).
Molecular Formula


Stereochemical Implication: The 4-methyl isomer possesses a second chiral center at C4 (derived from the 2-methylbutyl group). This creates a mixture of diastereomers (RR, SS, RS, SR), leading to a richer, "multi-layered" sensory perception compared to the simpler enantiomeric pair of the 5-methyl isomer.

Organoleptic Analysis

The sensory evaluation reveals that shifting the methyl group from position 5 to position 4 fundamentally alters the odor character and threshold.

Sensory Descriptors Table
Attribute5-Methyl Isomer (Isoamyl) 4-Methyl Isomer (Anteiso)
Primary Odor Banana, Pear, Solvent-like Tropical, Berry, Apple Skin
Secondary Nuances Fermented, Winey, Chemical (Estery)Green, Waxy, Slight Cheesy/Rind note
Tenacity Moderate (Top-to-Middle note)High (Middle-to-Base note)
Diffusivity High (Explosive initial impact)Moderate (Sustained release)
Mouthfeel (Taste) Sweet, Sharp, ThinSweet, Jammy, Coating
Mechanistic Insight (SAR)
  • The Isoamyl Effect (5-Methyl): The terminal isopropyl group fits loosely into "broad-spectrum" fruity receptors, triggering a generic signal often associated with commercial amyl acetate (banana oil). It lacks specific steric constraints, leading to a "coarser" profile.

  • The Anteiso Effect (4-Methyl): The methyl branch at C4 creates steric bulk closer to the ester linkage. This restricts binding to more specific receptor sites often triggered by natural tropical esters (e.g., passionfruit, mango). The additional chirality adds "noise" to the signal, which the brain interprets as complexity or "naturalness."

Synthesis & Manufacturing Protocols

To ensure the causal link between structure and sensory output, the synthesis must control the alkylation step of Ethyl Acetoacetate (EAA).

Reaction Pathway (Graphviz Diagram)

The following diagram illustrates the divergent synthesis using the Acetoacetic Ester Synthesis method.

SynthesisPathway EAA Ethyl Acetoacetate (Starting Material) Base Base (NaOEt/EtOH) Enolate Formation EAA->Base Deprotonation Enolate Sodio-Acetoacetate Intermediate Base->Enolate Na+ Salt IsoamylBr 1-Bromo-3-methylbutane (Isoamyl Bromide) MeBuBr 1-Bromo-2-methylbutane (2-Methylbutyl Bromide) Prod5 Ethyl 2-acetyl-5-methylhexanoate (Banana/Pear) Enolate->Prod5 + IsoamylBr (SN2 Reaction) Prod4 Ethyl 2-acetyl-4-methylhexanoate (Tropical/Berry) Enolate->Prod4 + MeBuBr (SN2 Reaction)

Figure 1: Divergent synthesis pathways for 5-methyl and 4-methyl isomers via alkylation of ethyl acetoacetate.

Detailed Protocol: Alkylation of Ethyl Acetoacetate

Objective: Synthesize high-purity isomers for sensory evaluation.

Reagents:

  • Ethyl Acetoacetate (EAA) (CAS 141-97-9)

  • Sodium Ethoxide (21% in Ethanol)

  • Reagent A: 1-Bromo-3-methylbutane (for 5-methyl isomer)

  • Reagent B: 1-Bromo-2-methylbutane (for 4-methyl isomer)

Step-by-Step Methodology:

  • Enolate Formation: Charge a reactor with Sodium Ethoxide solution (1.1 eq) under

    
     atmosphere. Cool to 0°C. Add EAA (1.0 eq) dropwise over 30 minutes. Causality: Low temperature prevents transesterification or Claisen self-condensation.
    
  • Alkylation: Add the specific Alkyl Bromide (Reagent A or B, 1.1 eq) slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by GC-FID until EAA < 1%.

  • Work-up: Quench with dilute HCl (to pH 6). Separate the organic layer.[2] Wash with brine.[3] Dry over

    
    .
    
  • Purification: Fractional distillation under reduced pressure (10-15 mmHg).

    • Critical Checkpoint: The 4-methyl isomer (diastereomeric mixture) may show a broader boiling range or split peaks on high-resolution GC columns compared to the 5-methyl isomer.

Experimental Validation: GC-Olfactometry (GC-O)

To validate the organoleptic differences scientifically, a GC-O study is required. This couples chemical separation with human sensory detection.

GC-O Workflow Diagram

GCO_Workflow Sample Sample Injection (Isomer Mixture) GC Gas Chromatograph (DB-Wax Column) Sample->GC Separation Splitter Effluent Splitter (50:50) GC->Splitter FID FID Detector (Chemical Signal) Splitter->FID Quantification SniffPort Olfactory Port (Human Assessor) Splitter->SniffPort Qualitative Desc. Data Data Correlation (Chromatogram vs. Odorgram) FID->Data SniffPort->Data

Figure 2: GC-Olfactometry workflow for correlating retention time with sensory descriptors.

Protocol Parameters
  • Column: DB-Wax (Polar) or DB-5 (Non-polar). Note: Polar columns better separate these esters.

  • Odor Port Temperature: 200°C (Prevent condensation).

  • Humidification: Moist air added to the sniff port to prevent nasal dehydration.

  • Panel: 3 trained assessors.

  • Metric: Detection Frequency (DF) and Intensity (0-10 scale).

Expected Results:

  • 5-Methyl Isomer: Elutes later on non-polar columns (higher boiling point due to linear-like shape). Descriptor: "Banana/Solvent" at peak max.

  • 4-Methyl Isomer: Elutes earlier or as a split peak (diastereomers). Descriptor: "Berry/Tropical" with lower detection threshold (higher potency).

Applications in Drug Development

Flavor Masking for Oral Suspensions

The 4-methyl isomer is superior for masking bitter Active Pharmaceutical Ingredients (APIs) (e.g., antibiotics, antihistamines).

  • Mechanism: The "jammy" and "coating" mouthfeel of the 4-methyl isomer blocks bitter receptors (T2Rs) more effectively than the volatile, thin profile of the 5-methyl isomer.

  • Usage Level: 0.05% - 0.1% in liquid formulations.

Stability

Both esters are susceptible to hydrolysis in high pH environments.

  • Recommendation: Use in acidic to neutral formulations (pH 3.0 - 6.5).

  • Excipient Compatibility: Compatible with PG (Propylene Glycol) and Ethanol. Avoid strong alkaline buffers.

References

  • The Good Scents Company. (n.d.). Ethyl 2-acetyl hexanoate and related esters: Organoleptic Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl acetoacetate derivatives. Retrieved from [Link]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.
  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). (Foundational text for isoamyl vs. anteiso ester profiles).

Sources

thermodynamic stability of alpha-substituted ethyl acetoacetate derivatives

Thermodynamic Stability of -Substituted Ethyl Acetoacetate Derivatives: Mechanistic Insights and Experimental Validation

Executive Summary

Ethyl acetoacetate (EAA) is a foundational


This technical guide deconstructs the causality behind the thermodynamic stability of

Mechanistic Causality: The Thermodynamics of -Substitution

In its neat liquid state at room temperature, unsubstituted EAA exists as an equilibrium mixture containing approximately 8% to 15% of the enol tautomer[1]. The stability of this enol form is driven by two synergistic forces: the formation of a planar, six-membered chelate ring via an intramolecular hydrogen bond, and the stabilization afforded by

23

When the acidic




Steric Hindrance and the Loss of Planarity

The most profound thermodynamic shifts occur upon


When a bulky alkyl group (e.g., a methyl group in ethyl 2-methylacetoacetate) is introduced at the


23

45
Electronic and Inductive Effects

The introduction of a halogen, such as in ethyl 2-chloroacetoacetate, introduces competing electronic effects. The strong inductive electron-withdrawing effect (





6

Quantitative Thermodynamic Summary

The table below summarizes the thermodynamic distribution of key EAA derivatives, highlighting how structural modifications dictate the dominant thermodynamic driver.

Compound

-Substituent
Approx. Enol % (Neat/Non-Polar)Dominant Thermodynamic Driver
Ethyl acetoacetate (EAA) -H8% – 15%Baseline

-conjugation & Intramolecular H-bond
Ethyl 2-methylacetoacetate -CH

< 1%Severe

steric strain destabilizing planar enol
Ethyl 2-chloroacetoacetate -Cl4% – 5%Inductive (

) withdrawal offset by Mesomeric (

) donation
Acetylacetone (Reference)-H (Ketone)> 80%Strong H-bond lacking ester cross-conjugation competition

Experimental Methodology: NMR Determination of Keto-Enol Equilibrium

Because the proton transfer inherent to keto-enol tautomerism is slow on the NMR timescale, high-resolution

27

To ensure high scientific integrity, the following protocol incorporates a self-validating mass balance check to prevent skewed data caused by sample degradation or transesterification.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 0.20 mole fraction solution of the

    
    -substituted EAA derivative in a non-polar deuterated solvent (e.g., 
    
    
    or
    
    
    ) to minimize solvent-induced disruption of the intramolecular hydrogen bond. Add 1% v/v tetramethylsilane (TMS) as an internal reference[8].
  • Thermal Equilibration: Insert the NMR tube into the spectrometer probe and allow it to equilibrate at a strictly controlled temperature (e.g., 298 K) for a minimum of 15 minutes. Thermodynamics are highly temperature-dependent; failure to equilibrate will yield transient kinetic data rather than true thermodynamic constants[7].

  • Data Acquisition: Acquire a 1D

    
    H NMR spectrum. Critical parameter: Ensure the spectral window is expanded to at least 15 ppm to capture the highly deshielded enol -OH proton, which typically resonates between 12.0 and 12.5 ppm due to strong hydrogen bonding[2].
    
  • Integration & Self-Validation:

    • Integrate the keto

      
      -proton signal (typically ~3.4 ppm) and the enol vinyl/OH protons.
      
    • Self-Validation Step: Sum the integral values of the keto and enol species and compare them against the integral of the terminal ester methyl group (-CH

      
       of the -OCH
      
      
      CH
      
      
      moiety). A 1:1 molar correspondence confirms mass balance and guarantees no degradation has occurred.
  • Thermodynamic Calculation: Calculate the equilibrium constant (

    
    ) and the standard Gibbs free energy (
    
    
    )[7].

NMR_ProtocolA1. Sample Preparation(Deuterated Solvent + TMS)B2. Thermal Equilibration(Standardize at 298 K)A->BC3. 1H NMR Acquisition(Wide spectral window >15 ppm)B->CD4. Signal Integration(Keto vs. Enol Protons)C->DE5. Thermodynamic Calculation(K_eq and ΔG°)D->EVSelf-Validation:Verify Mass BalanceD->VV->E

Fig 1: Self-validating 1H NMR workflow for quantifying keto-enol thermodynamic equilibrium.

Implications in Drug Development: Heterocyclic Synthesis

In pharmaceutical manufacturing,

The success of these multi-component condensations relies inherently on the nucleophilicity of the



Drug_Dev_LogicSubα-Substitution of EAA(Alkyl, Halo, Acyl)ThermoThermodynamic Shift(Destabilization of Enol)Sub->ThermoKineticsReaction Kinetics(Reduced Nucleophilicity)Thermo->KineticsDrugDrug Synthesis(e.g., Hantzsch Dihydropyridines)Kinetics->Drug

Fig 2: Logical progression from α-substitution thermodynamics to drug synthesis outcomes.

Conclusion

The thermodynamic stability of



References

  • Measuring Equilibrium Constant Keto Enol Tautomerism Source: Scribd URL:[Link]

  • EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants Source: Colorado State University URL:[Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR Source: Arizona State University (ASU) Core Research Facilities URL:[Link]

  • Ethyl acetoacetate Source: Wikipedia URL:[Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone Source: Semantic Scholar URL:[Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS Source: Canadian Science Publishing URL:[Link]

  • Polyketide stereocontrol: a study in chemical biology Source: Beilstein Journals URL:[Link]

Methodological & Application

synthesis of Ethyl 2-acetyl-4-methylhexanoate via alkylation of ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This technical guide details the protocol for the mono-alkylation of ethyl acetoacetate (EAA) to synthesize Ethyl 2-acetyl-4-methylhexanoate . This molecule serves as a critical intermediate in the synthesis of complex branched fatty acids, specific fragrance compounds (fruity/nutty notes), and heterocyclic pharmaceutical scaffolds.

The synthesis utilizes a classic Acetoacetic Ester Synthesis pathway via


 nucleophilic substitution.[1] While the reaction is foundational, this specific protocol addresses the steric challenges posed by the 

-branched alkylating agent (1-bromo-2-methylbutane), optimizing for C-alkylation selectivity over O-alkylation and minimizing dialkylation byproducts.
Target Molecule Profile[2][3][4]
  • IUPAC Name: Ethyl 2-acetyl-4-methylhexanoate

  • CAS (Analogous): 118942-48-6 (Isomeric family reference)[2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.28 g/mol

Retrosynthetic Logic & Mechanism

The construction of the carbon skeleton relies on the thermodynamic acidity of the


-protons in ethyl acetoacetate (

).[1] Deprotonation yields a resonance-stabilized enolate, which acts as an ambient nucleophile.
Reaction Scheme

Reagents: Ethyl Acetoacetate + 1-Bromo-2-methylbutane + Sodium Ethoxide


 Product + NaBr + EtOH
Mechanistic Pathway (DOT Visualization)

ReactionMechanism EAA Ethyl Acetoacetate (Substrate) Enolate Resonance Stabilized Enolate Anion EAA->Enolate Deprotonation (-EtOH) Base Sodium Ethoxide (NaOEt) Base->Enolate Transition SN2 Transition State (Backside Attack) Enolate->Transition Nucleophilic Attack AlkylHalide 1-Bromo-2-methylbutane (Electrophile) AlkylHalide->Transition Product Ethyl 2-acetyl-4-methylhexanoate (Target) Transition->Product -NaBr

Figure 1: Mechanistic flow from deprotonation to C-alkylation. The enolate attacks the primary carbon of the alkyl halide.

Critical Process Parameters (CPPs)
  • Leaving Group Selection: The alkylating agent is 1-bromo-2-methylbutane . While iodides are faster, bromides offer a better balance of stability and reactivity for reflux conditions without rapid degradation.

  • Steric Considerations: The alkyl group is a 2-methylbutyl moiety. Although the reaction site is primary, the

    
    -methyl branch creates steric drag, reducing the 
    
    
    
    rate compared to linear n-butyl bromide. Extended reflux times are required.
  • Stereochemistry: The starting alkyl halide (1-bromo-2-methylbutane) contains a chiral center. The reaction creates a second chiral center at the

    
    -position of the ester. Consequently, the product will be obtained as a mixture of diastereomers (two pairs of enantiomers), complicating NMR interpretation (signal doubling).
    

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4][5]Density (g/mL)QuantityRole
Ethyl Acetoacetate 130.141.01.0265.0 g (0.5 mol)Nucleophile
1-Bromo-2-methylbutane 151.051.11.2683.1 g (0.55 mol)Electrophile
Sodium Ethoxide (21% in EtOH) 68.051.050.868~255 mLBase
Ethanol (Absolute) 46.07Solvent0.789200 mLSolvent
Potassium Iodide (Optional) 166.000.05-4.15 gCatalyst (Finkelstein)

Equipment:

  • 1L 3-neck Round Bottom Flask (RBF)

  • Reflux Condenser with Calcium Chloride drying tube (or

    
     inlet)
    
  • Pressure-equalizing Addition Funnel

  • Mechanical Stirrer (preferred over magnetic for precipitate handling)

  • Heating Mantle with temperature controller

Step-by-Step Procedure
Phase 1: Enolate Formation[6]
  • Setup: Assemble the 3-neck flask with the stirrer, condenser, and addition funnel. Flush the system with dry Nitrogen.

  • Base Preparation: Charge the flask with 200 mL absolute ethanol . If using solid Sodium metal (11.5 g), add it slowly to the ethanol to generate NaOEt in situ. Safety: Evolution of Hydrogen gas. Alternatively, transfer the commercial 21% NaOEt solution directly into the flask.

  • Substrate Addition: Cool the ethoxide solution to roughly 40°C. Add Ethyl Acetoacetate (65.0 g) dropwise via the addition funnel over 30 minutes.

    • Observation: The solution may turn slightly yellow; this is the sodium enolate forming.

    • Insight: Do not cool to 0°C; the enolate can precipitate, complicating stirring. Room temperature to 40°C is optimal.

Phase 2: Alkylation
  • Catalyst Addition (Recommended): Add Potassium Iodide (4.15 g) .

    • Reasoning: The KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the reaction with the hindered

      
      -branched substrate.
      
  • Electrophile Addition: Add 1-Bromo-2-methylbutane (83.1 g) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ).
    
    • Duration: Maintain reflux for 16–20 hours .

    • Monitoring: Monitor reaction progress via TLC (SiO2, 10% EtOAc/Hexane) or GC-MS. Look for the disappearance of Ethyl Acetoacetate. The pH of the solution should shift from basic (pH 10-11) toward neutral (pH 7-8) as the ethoxide is consumed.

Phase 3: Workup & Isolation[1]
  • Filtration: Cool the reaction mixture to room temperature. Sodium Bromide (NaBr) will precipitate. Decant or filter the liquid to remove the bulk salts.

  • Solvent Removal: Concentrate the filtrate using a Rotary Evaporator to remove the bulk Ethanol.

  • Partition: Redissolve the oily residue in Diethyl Ether (200 mL) or Ethyl Acetate. Wash with:

    • 
       Water
      
    • 
       dilute HCl (1M) (to neutralize any residual base)
      
    • 
       Brine (saturated NaCl)
      
  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate.
    
Phase 4: Purification (Vacuum Distillation)
  • Distillation: The crude oil requires vacuum distillation to separate the mono-alkylated product from dialkylated byproducts and unreacted starting material.

    • Expected Boiling Point: ~120–125°C at 15 mmHg (Estimate based on n-butyl analog).

    • Fraction 1: Unreacted Alkyl Halide/EAA (Low boiling).

    • Fraction 2:Ethyl 2-acetyl-4-methylhexanoate (Main Product) .

    • Residue: Dialkylated products (High boiling).

Workup Workflow (DOT Visualization)

WorkupProtocol ReactionMix Crude Reaction Mixture (Refluxed 18h) Filter Filtration/Decantation ReactionMix->Filter Solids Solid NaBr (Discard) Filter->Solids Filtrate Ethanolic Solution Filter->Filtrate Rotovap Rotary Evaporation (Remove EtOH) Filtrate->Rotovap Extraction Liquid-Liquid Extraction (Et2O / Water / Brine) Rotovap->Extraction Distillation Vacuum Distillation (15 mmHg) Extraction->Distillation FinalProduct Pure Ethyl 2-acetyl-4-methylhexanoate Distillation->FinalProduct Collect Main Fraction

Figure 2: Downstream processing workflow ensuring removal of inorganic salts and solvent prior to fractional distillation.

Analytical Validation (QC)

Upon isolation, the identity and purity must be validated.

  • Appearance: Clear, colorless to pale yellow liquid.

  • GC-MS: Molecular ion peak

    
     at m/z 200. Characteristic fragmentation showing loss of ethoxy group (
    
    
    
    ) and acetyl group (
    
    
    ).
  • 1H-NMR (400 MHz, CDCl3):

    • 
       4.19 (q, 2H, 
      
      
      
      )
    • 
       3.40 (t, 1H, 
      
      
      
      , the methine proton between carbonyls). Note: This triplet may appear complex or doubled due to diastereomers.
    • 
       2.23 (s, 3H, 
      
      
      
      , acetyl methyl).
    • 
       1.28 (t, 3H, ester methyl).
      
    • 
       0.8-1.0 (m, 6H, terminal methyls of the isobutyl side chain).
      
    • Diagnostic: The integration of the methine proton at

      
       ppm confirms mono-alkylation. Absence of this proton suggests dialkylation.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction due to steric hindrance.Increase reflux time to 24h; Ensure KI catalyst is used; Use fresh anhydrous Ethanol.
O-Alkylation (Enol Ether) Solvent polarity issues or "Hard" leaving group.Ensure Ethanol is the solvent (H-bonding favors C-alkylation). Avoid polar aprotic solvents like DMF unless necessary.
Dialkylation Excess Base/Halide or rapid addition.Ensure EAA is added to base first, ensuring 100% enolate formation before halide addition. Keep stoichiometry strict (1.1 eq halide).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acetoacetic Ester Synthesis).
  • Organic Syntheses. "Ethyl n-Butylacetoacetate." Org.[1][4][5] Synth.1926 , 6, 36; Coll. Vol. 1, 248.

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007. (Mechanism of Enolate Alkylation).[1][6][7][8][9]

  • LibreTexts Chemistry. "22.7: Alkylation of Enolate Ions."

  • BenchChem. "Application Note: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide." (General industrial protocol reference).

Sources

protocol for reaction of ethyl acetoacetate with 1-bromo-2-methylbutane

Technical Application Note: -Alkylation of Ethyl Acetoacetate with Sterically Hindered Primary Halides

Executive Summary & Scientific Rationale

This application note details the protocol for the mono-alkylation of ethyl acetoacetate (EAA) using 1-bromo-2-methylbutane. While standard acetoacetic ester syntheses are foundational to organic chemistry, this specific reaction presents a kinetic challenge due to


-branching
The Steric Challenge

1-bromo-2-methylbutane is a primary alkyl halide, but the methyl group at the



Mechanism of Action

The reaction proceeds via a two-step sequence:[1][2][3]

  • Enolization: Quantitative deprotonation of the active methylene (

    
    ) by sodium ethoxide to form a resonance-stabilized enolate.
    
  • Nucleophilic Substitution (

    
    ):  The enolate attacks the electrophilic carbon of the alkyl halide.[3][4] The reaction is regioselective for C-alkylation over O-alkylation due to the "soft" nature of the enolate carbon and the alkyl halide electrophile.
    

Reaction Logic & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical transition state where steric bulk influences the rate.

ReactionPathwayEAAEthyl Acetoacetate(Substrate)EnolateResonance StabilizedEnolateEAA->Enolate Deprotonation(-EtOH)BaseSodium Ethoxide(NaOEt)Base->EnolateTSTransition State(Sterically Hindered)Enolate->TS + Alkyl HalideAlkylHalide1-Bromo-2-methylbutane(Electrophile)AlkylHalide->TSProductEthyl 2-(2-methylbutyl)acetoacetateTS->Product SN2 SubstitutionByproductNaBr + EtOHTS->Byproduct

Figure 1: Mechanistic pathway for the alkylation of ethyl acetoacetate. Note the central role of the enolate intermediate.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Density (g/mL)Equiv.Quantity (Example)Role
Ethyl Acetoacetate 130.141.0211.065.0 g (0.50 mol)Nucleophile
1-Bromo-2-methylbutane 151.051.2551.183.1 g (0.55 mol)Electrophile
Sodium Metal 22.990.9681.011.5 g (0.50 mol)Base Precursor
Absolute Ethanol 46.070.789Solvent~500 mLSolvent
Step-by-Step Methodology

Safety Pre-Check: Sodium metal reacts violently with water to produce hydrogen gas. Ensure all glassware is flame-dried and the system is under an inert atmosphere (

Phase 1: Preparation of Sodium Ethoxide (In-Situ)
  • Setup: Equip a 1-L three-necked round-bottom flask with a high-efficiency reflux condenser, a pressure-equalizing addition funnel, and a mechanical stirrer (or heavy-duty magnetic stir bar). Attach a drying tube (CaCl₂) to the condenser.

  • Solvent Charge: Add 500 mL of absolute ethanol to the flask.

  • Base Generation: Cut 11.5 g of sodium metal into small cubes (approx. 0.5 cm). Add pieces individually through a side neck or powder funnel.

    • Observation: Vigorous evolution of

      
       gas will occur. Maintain a gentle reflux if the reaction heat sustains it; otherwise, warm externally until all sodium is dissolved.
      
    • Checkpoint: The solution should be clear and colorless to slightly yellow (Sodium Ethoxide solution).

Phase 2: Enolate Formation
  • Cooling: Allow the NaOEt solution to cool to approximately 50°C.

  • Addition: Add 65.0 g (0.50 mol) of ethyl acetoacetate dropwise via the addition funnel over 15–20 minutes.

    • Reaction: The solution may turn slightly yellow. The sodium enolate is formed immediately.

    • Note: A slight exotherm is normal.

Phase 3: Alkylation (The Critical Step)
  • Electrophile Addition: Add 83.1 g (0.55 mol) of 1-bromo-2-methylbutane to the reaction mixture.

  • Thermal Activation: Heat the mixture to a vigorous reflux .

    • Technical Insight: Due to the

      
      -branching of the 2-methylbutyl group, the reaction rate is 50–80x slower than unbranched primary halides [1].
      
  • Duration: Reflux for 10–14 hours .

    • Monitoring: Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes) or GC-MS. The reaction is complete when the pH of a wet aliquot is neutral (indicating consumption of the base) or when EAA is <5% by GC.

    • Visual Cue: Sodium bromide (NaBr) will precipitate as a fine white solid during reflux.

Phase 4: Workup & Purification
  • Solvent Removal: Rearrange the apparatus for distillation. Distill off the majority of ethanol (approx. 400 mL) at atmospheric pressure.

  • Quench: Cool the concentrated residue to room temperature. Add 200 mL of distilled water to dissolve the NaBr salts.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer (top).[5] Extract the aqueous layer twice with diethyl ether or MTBE (2 x 50 mL).

  • Drying: Combine organic phases, wash with brine (50 mL), and dry over anhydrous

    
    . Filter.
    
  • Isolation: Remove solvent via rotary evaporation.

  • Final Purification: Distill the crude oil under reduced pressure (vacuum distillation).

    • Target Fraction: Collect the fraction boiling at 125–130°C / 12 mmHg (estimated based on homologs).

Process Optimization & Troubleshooting

Controlling Side Reactions
IssueCauseSolution
Dialkylation Excess base or alkyl halide relative to EAA.Ensure strict 1:1 stoichiometry of Base:EAA. Use a slight excess of alkyl halide (1.1 eq) but never excess base.
O-Alkylation Solvent polarity effects or hard/soft mismatch.Use Ethanol (protic solvent). Protic solvents shield the oxygen of the enolate via H-bonding, favoring C-alkylation [2].
Low Yield Incomplete reaction due to steric hindrance.Extend reflux time to 16h. Ensure ethanol is anhydrous; water destroys the enolate.
Analytical Validation
  • 1H NMR (CDCl3): Look for the disappearance of the EAA methylene singlet (

    
     3.4 ppm) and appearance of a doublet/multiplet at the 
    
    
    -position (
    
    
    ~3.2 ppm). The 2-methylbutyl group will show complex multiplets in the 0.8–1.5 ppm region.
  • Chirality: The product, Ethyl 2-(2-methylbutyl)acetoacetate, will exist as a mixture of diastereomers because the alkyl group is chiral (if racemic starting material is used) and a new chiral center is formed at the

    
    -carbon.
    

References

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752.

    
    -branching in 
    
    
    reactions). Link
  • Organic Syntheses. (1932). Ethyl n-Butylacetoacetate.[3][6] Org.[6] Synth. 12, 38; Coll. Vol. 1, 248. (The foundational protocol for acetoacetic ester alkylation). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative text on Enolate chemistry and C vs O alkylation). Link

Application Note: Synthesis of Ethyl 2-Acetyl-4-methylhexanoate via Sodium Ethoxide-Mediated Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

The acetoacetic ester synthesis is a premier methodology for constructing complex carbon frameworks, specifically


-substituted ketones and esters[1]. This application note details the synthesis of ethyl 2-acetyl-4-methylhexanoate  via the regioselective C-alkylation of ethyl acetoacetate. By utilizing sodium ethoxide as the base and 1-bromo-2-methylbutane as the electrophile, this protocol highlights the critical intersection of pKa-driven enolate thermodynamics and sterically influenced SN

kinetics.

Mechanistic Causality & Reagent Selection

A robust, self-validating protocol requires a deep understanding of the causality behind each reagent choice:

  • Base Selection (Sodium Ethoxide): The

    
    -protons of ethyl acetoacetate are highly acidic (pKa 
    
    
    
    10.7) due to dual resonance stabilization from the adjacent carbonyls[2]. Sodium ethoxide is strong enough to quantitatively drive the equilibrium toward the enolate[3]. Crucially, ethoxide is chosen to precisely match the ethyl ester of the starting material. If a mismatched base like sodium methoxide or sodium hydroxide were used, competitive transesterification or saponification would occur, severely degrading the yield and purity of the target ester[4],[5].
  • Solvent Integrity (Absolute Ethanol): The reaction mandates strictly anhydrous ethanol. Trace water reacts with ethoxide to generate hydroxide ions, which hydrolyze the ester into a

    
    -keto acid. Under reflux conditions, this intermediate undergoes premature thermal decarboxylation, destroying the target molecule[4],[6].
    
  • Electrophile Kinetics (1-Bromo-2-methylbutane): Alkylation proceeds via an SN

    
     mechanism. While 1-bromo-2-methylbutane is a primary alkyl halide, the methyl branch at the 
    
    
    
    -carbon (C2) introduces notable steric hindrance[7]. This steric bulk impedes the approach trajectory of the bulky sodium enolate, slowing the reaction rate compared to unbranched primary halides[8]. Consequently, the protocol necessitates extended reflux times to overcome this kinetic barrier and suppress competing E2 elimination pathways.

Workflow Visualization

G EAA Ethyl Acetoacetate (Active Methylene) Enolate Sodium Enolate (Nucleophile) EAA->Enolate Deprotonation (pKa ~10.7) NaOEt Sodium Ethoxide (Base) NaOEt->Enolate - EtOH Product Ethyl 2-acetyl-4- methylhexanoate Enolate->Product SN2 Alkylation (Reflux) AlkylHalide 1-Bromo-2-methylbutane (Electrophile) AlkylHalide->Product C-Alkylation NaBr Sodium Bromide (Byproduct) AlkylHalide->NaBr Br- displacement

Figure 1: Mechanistic workflow of sodium ethoxide-mediated alkylation of ethyl acetoacetate.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process checks to ensure each step is validated before proceeding.

Step 1: In Situ Generation of Sodium Ethoxide

  • Equip a flame-dried 500 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Purge the system with inert gas (N

    
     or Ar).
    
  • Add 150 mL of strictly anhydrous absolute ethanol to the flask.

  • Carefully add 2.3 g (100 mmol) of freshly cut, hexane-washed sodium metal in small pieces.

    • Causality: In situ generation ensures the ethoxide is completely free of moisture and sodium hydroxide contaminants[2].

  • Allow the exothermic reaction to proceed until all sodium is consumed, yielding a homogenous, clear solution.

Step 2: Enolate Formation

  • Cool the sodium ethoxide solution to room temperature.

  • Add 13.0 g (100 mmol) of ethyl acetoacetate dropwise via the dropping funnel over 15 minutes.

  • Stir for 30 minutes at room temperature. The solution will turn slightly pale yellow, indicating the formation of the resonance-stabilized sodium enolate[3].

Step 3: SN


 Alkylation 
  • Add 16.6 g (110 mmol, 1.1 equiv) of 1-bromo-2-methylbutane dropwise to the enolate solution.

    • Note: A slight excess of the alkyl halide compensates for minor evaporative losses and helps drive the sterically hindered SN

      
       reaction to completion[5].
      
  • Heat the mixture to a gentle reflux (approx. 78-80 °C) for 8 to 12 hours.

    • Validation Check: Periodically check the pH of the reaction mixture using moist litmus paper. The reaction is complete when the solution transitions from strongly basic to neutral, indicating total consumption of the enolate[2]. A white precipitate (NaBr) will heavily crash out of the solution.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a sintered glass funnel to remove the insoluble NaBr byproduct. Wash the filter cake with 20 mL of absolute ethanol[2].

  • Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the ethanol solvent.

  • Dissolve the resulting crude oil in 100 mL of diethyl ether, and wash sequentially with 50 mL of distilled water (to remove residual salts) and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO

    
    ), filter, and concentrate.
    

Step 5: Purification

  • Purify the crude ethyl 2-acetyl-4-methylhexanoate via fractional vacuum distillation[2].

  • Collect the main fraction boiling at the appropriate temperature under reduced pressure.

    • Validation Check: Analyze the purified product via GC-MS (for mass confirmation) and

      
      H NMR (to confirm the disappearance of the characteristic singlet of the active methylene and the appearance of the new methine multiplet).
      

Data Presentation

Table 1: Reagent Stoichiometry and Physicochemical Properties

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Ethyl Acetoacetate130.141.013.0 gActive Methylene
Sodium Metal22.991.02.3 gBase Precursor
Absolute Ethanol46.07Solvent150 mLSolvent / Reagent
1-Bromo-2-methylbutane151.051.116.6 gAlkylating Agent

Table 2: Expected Spectroscopic Validation (


H NMR, 400 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
4.18Quartet2HEster -O-CH

-CH

3.45Triplet1H

-methine (CH -C=O)
2.22Singlet3HAcetyl methyl (-CO-CH

)
1.80 - 1.10Multiplets5HAlkyl chain (-CH

-CH -CH

-)
1.25Triplet3HEster -OCH

-CH

0.90Doublet/Triplet6HTerminal methyls (-CH(CH

)-CH

CH

)

References

  • Acetoacetic Ester Synthesis , Chemistry Steps.[Link]

  • Alkylation of Enolate Ions , Chemistry LibreTexts.[Link]

  • Reactivity towards SN2 displacement , Collegedunia. [Link]

  • SN2 Steric Hindrance Analysis , AskFilo. [Link]

Sources

procedure for decarboxylation of Ethyl 2-acetyl-4-methylhexanoate to 3-methyl-2-heptanone

Application Note: Synthesis of 3-Methyl-2-heptanone via -Keto Ester Decarboxylation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Critical Precursor Analysis

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1

Critical Structural Correction (Self-Validating System): In organic synthesis, precise carbon mapping is paramount. The prompt specifies the decarboxylation of Ethyl 2-acetyl-4-methylhexanoate to yield 3-methyl-2-heptanone. However, a mechanistic analysis reveals a structural discrepancy. Decarboxylation of Ethyl 2-acetyl-4-methylhexanoate removes the C1 ester carbon, shifting the main chain such that the product is 5-methyl-2-heptanone .

To synthesize the target 3-methyl-2-heptanone , the correct precursor is Ethyl 2-acetyl-2-methylhexanoate . In this precursor, the methyl group is positioned on the


Mechanistic Pathways

We present two distinct methodologies for this transformation, allowing chemists to select the optimal route based on substrate sensitivity:

Method A: Classical Saponification & Acidic Thermal Decarboxylation

This two-step sequence relies on the base-promoted hydrolysis (saponification) of the ester to form a sodium



2
Method B: Krapcho Decarboxylation

For substrates containing acid- or base-sensitive functional groups (e.g., acetals, epoxides), the Krapcho decarboxylation offers a near-neutral alternative ([3]). By heating the


4

Workflow Visualization

DecarboxylationMechanismsPrecursorPrecursor:Ethyl 2-acetyl-2-methylhexanoateHydrolysisMethod A: Saponification(NaOH, H2O, Reflux)Precursor->Hydrolysis Base additionKrapchoMethod B: Krapcho Decarboxylation(LiCl, H2O, DMSO, 150°C, -CO2)Precursor->Krapcho SN2 dealkylationBetaKetoAcidIntermediate:β-Keto Acid (Protonated)Hydrolysis->BetaKetoAcid Acidification (pH 1-2)ThermalDecarbThermal Decarboxylation(H2SO4, 100°C, -CO2)BetaKetoAcid->ThermalDecarb 6-membered cyclic TSTargetTarget Product:3-Methyl-2-heptanoneThermalDecarb->Target Enol tautomerizationKrapcho->Target Direct decarboxylation

Figure 1: Divergent synthetic workflows for the decarboxylation of β-keto esters to ketones.

Experimental Protocols

Method A: Classical Aqueous Hydrolysis & Thermal Decarboxylation

Step 1: Saponification

  • In a 250 mL round-bottom flask, dissolve 50 mmol of Ethyl 2-acetyl-2-methylhexanoate in 50 mL of ethanol.

  • Add 50 mL of 20% w/v aqueous NaOH.

  • Causality: Ethanol acts as a critical co-solvent, ensuring the hydrophobic ester remains in a homogeneous solution with the aqueous base, facilitating rapid nucleophilic acyl substitution.

  • Attach a reflux condenser and heat the mixture to 80 °C for 2–3 hours. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 8:2).

Step 2: Acidification & Decarboxylation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add 6M H

    
    SO
    
    
    dropwise until the pH reaches 1–2 (verify with pH paper). Causality: Complete protonation is required to generate the
    
    
    -keto acid, which is the necessary structural prerequisite for the cyclic transition state ([2]).
  • Equip the flask with a gas bubbler and heat the acidified mixture to reflux (~100 °C).

  • Observe vigorous gas evolution (CO

    
    ). Continue refluxing for 1–2 hours until gas evolution completely ceases, validating the completion of the decarboxylation.
    

Step 3: Workup & Purification

  • Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO

    
     (to neutralize residual acid) and brine.
    
  • Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude 3-methyl-2-heptanone via vacuum distillation.

Method B: Krapcho Decarboxylation (Chemoselective Route)

Step 1: Reaction Setup

  • In a 100 mL oven-dried round-bottom flask, dissolve 50 mmol of Ethyl 2-acetyl-2-methylhexanoate in 40 mL of anhydrous DMSO.

  • Add 100 mmol of anhydrous LiCl (2.0 equiv) and 75 mmol of distilled H

    
    O (1.5 equiv).
    
  • Causality: The precise stoichiometry of water is critical; it provides a proton source for the intermediate carbanion without turning the DMSO into a bulk aqueous solvent, which would suppress the

    
     attack by the chloride ion ([3]).
    

Step 2: Thermal Dealkoxycarbonylation

  • Equip the flask with a reflux condenser and a gas bubbler. Purge with N

    
    .
    
  • Heat the mixture to 150–160 °C.

  • Maintain heating for 4–6 hours. The reaction is complete when CO

    
     bubbling ceases and TLC indicates full consumption of the starting material.
    

Step 3: Workup & Purification

  • Cool the reaction to room temperature and dilute with 150 mL of water to crash out the organic products and solubilize the DMSO.

  • Extract with diethyl ether or hexanes (3 x 50 mL).

  • Critical Step: Wash the combined organic layers extensively with water (3 x 50 mL) to remove any partitioned DMSO, followed by a final brine wash.

  • Dry over MgSO

    
    , filter, concentrate, and purify via vacuum distillation.
    

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and typical outcomes for both methodologies, enabling process chemists to make data-driven decisions based on substrate complexity.

ParameterMethod A: Classical AqueousMethod B: Krapcho Decarboxylation
Reagents NaOH, H

O, EtOH, then H

SO

LiCl, H

O, DMSO
Temperature 80 °C (Hydrolysis), 100 °C (Decarb)150–160 °C
Mechanistic Driver Saponification

Cyclic Transition State

Dealkylation

Carbanion
Chemoselectivity Low (cleaves all esters/base-sensitive groups)High (tolerates other esters, acetals, epoxides)
Workflow Two distinct steps (Hydrolysis + Acidification)One-pot continuous heating
Typical Yield 75–85%80–90%

References

  • Master Organic Chemistry. Decarboxylation.[2] URL:[Link]

  • Chemistry LibreTexts. Acetoacetic Ester Synthesis.[1] URL:[Link]

  • Wikipedia. Krapcho decarboxylation.[3] URL: [Link]

  • Chem-Station. Krapcho Decarboxylation.[4] URL:[Link]

  • Wikipedia. Decarboxylation.[5] URL:[Link]

Application Note: Accelerating the Synthesis of Sterically Hindered β-Keto Esters with Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of β-keto esters bearing sterically demanding substituents represents a significant challenge in organic chemistry, often hampered by low yields and long reaction times under conventional heating conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging microwave-assisted organic synthesis (MAOS) to overcome these limitations. We delve into the mechanistic principles of microwave heating, offer detailed, field-proven protocols for the Claisen condensation of hindered substrates, and present a comparative analysis against traditional thermal methods. The protocols herein are designed to be self-validating, providing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Challenge of Steric Hindrance

β-Keto esters are pivotal building blocks in synthetic organic chemistry, serving as versatile intermediates for the construction of pharmaceuticals, natural products, and complex molecular architectures.[1][2] Their utility stems from the dual reactivity of the keto and ester functionalities. However, when bulky substituents are present at or near the reactive centers, their synthesis via traditional methods like the Claisen condensation becomes notoriously difficult.[3]

Conventional heating, which relies on the slow transfer of thermal energy via conduction and convection, often requires prolonged reaction times at high temperatures to overcome the high activation energy associated with sterically hindered transformations.[4] This approach frequently leads to the formation of undesired by-products and decomposition of starting materials, resulting in diminished yields and complex purification procedures. Microwave-assisted synthesis offers a powerful solution, providing rapid, uniform, and efficient heating that can dramatically accelerate these challenging reactions.[5][6]

The Microwave Advantage: Principles and Rationale

Microwave-assisted organic synthesis is not merely a faster heating method; it is a fundamentally different way of transferring energy to a reaction.[7] Unlike conventional heating where the vessel is heated first, microwave irradiation directly energizes polar molecules within the reaction mixture.[6][8]

Core Mechanisms of Microwave Heating:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in a Claisen condensation, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[8][9] This rapid, continuous reorientation generates friction at the molecular level, leading to instantaneous and uniform heating throughout the bulk of the material.[7]

  • Ionic Conduction: If charged particles (ions) are present in the mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[8]

This volumetric and instantaneous heating mechanism provides several key advantages for synthesizing hindered molecules:

  • Rapid Reaction Rates: Reaction times can be reduced from many hours or days to mere minutes.[4][10]

  • Higher Yields & Purity: The rapid transit to and maintenance of the target temperature minimizes the time available for side reactions or thermal decomposition, often leading to cleaner reaction profiles and higher isolated yields.[4][11]

  • Enhanced Reproducibility: Precise control over temperature and pressure within a dedicated microwave reactor ensures high reproducibility, a critical factor in drug development and process chemistry.[5]

The following diagram illustrates the overall workflow for this advanced synthetic approach.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Microwave Synthesis cluster_workup Phase 3: Isolation & Purification Reagents Select & Weigh Hindered Ester & Ketone Solvent Choose High-Boiling Polar Solvent Reagents->Solvent Vessel Combine in Sealed Microwave Vessel Solvent->Vessel Microwave Irradiate in Reactor (Set Temp, Time, Power) Vessel->Microwave Cooling Rapid Cooling Post-Reaction Microwave->Cooling Workup Aqueous Workup (Quench, Extract) Cooling->Workup Purify Column Chromatography or Distillation Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze G Ester Methyl Pivalate (Hindered Ester) Product tert-Butyl 2,2-dimethyl-3-oxopentanoate (Sterically Hindered β-Keto Ester) Ester->Product Ketone tert-Butyl Acetate (Enolizable Ester) Ketone->Product Base Sodium Hydride (Strong, Non-nucleophilic Base) Base->Product Microwave Microwave Energy (150 °C, 20 min) Microwave->Product Drives Reaction

Sources

Troubleshooting & Optimization

minimizing O-alkylation side products in ethyl acetoacetate alkylation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing O-Alkylation in Ethyl Acetoacetate Alkylation

Introduction: The Ambident Nucleophile Challenge

Ethyl acetoacetate (EAA) presents a classic challenge in organic synthesis: it forms an ambident enolate upon deprotonation. The negative charge is delocalized between the


-carbon and the carbonyl oxygens. Consequently, electrophiles can attack either the oxygen (O-alkylation) or the carbon (C-alkylation).

For most drug development and synthetic applications, C-alkylation is the desired pathway to build carbon skeletons. O-alkylation is often a "dead-end" side reaction that reduces yield and complicates purification. This guide provides the mechanistic insight and practical protocols to force the reaction toward the desired C-alkylated product.

Module 1: Mechanistic Fundamentals (The "Why")

To control the reaction, you must understand the competing factors of Kinetic vs. Thermodynamic Control and Hard-Soft Acid-Base (HSAB) Theory .

  • O-Alkylation (Kinetic Control): Oxygen is the more electronegative atom and carries a higher partial negative charge. It is a "hard" nucleophile. Reactions driven by electrostatic attraction (charge control) or low activation barriers favor O-alkylation.

  • C-Alkylation (Thermodynamic Control): The Carbon-Carbon bond is significantly stronger and more stable than the Oxygen-Carbon enol ether bond. However, the

    
    -carbon is a "soft" nucleophile. Reactions driven by orbital overlap (soft-soft interaction) favor C-alkylation.
    

Key Takeaway: To minimize O-alkylation, you must suppress the kinetic pathway (O-attack) and promote the thermodynamic pathway (C-attack).

ReactionPath Start Ethyl Acetoacetate (Enolate) TS_O TS: O-Attack (Lower Ea, Fast) Start->TS_O Hard Electrophile Polar Aprotic Solvent 'Naked' Anion TS_C TS: C-Attack (Higher Ea, Slow) Start->TS_C Soft Electrophile Chelating Cation (Li+) Protic Solvent Prod_O O-Alkylated Product (Enol Ether) Less Stable TS_O->Prod_O Prod_C C-Alkylated Product (beta-Keto Ester) Thermodynamically Stable TS_C->Prod_C Prod_O->Start Reversible (Under certain conditions)

Figure 1: Reaction energy landscape. C-alkylation has a higher activation barrier but yields the stable product.[1] O-alkylation is faster but produces the less stable enol ether.

Module 2: Reagent Selection Matrix (The "What")

The choice of base, solvent, and leaving group is the primary lever for controlling selectivity.

The Cation Effect (Che vs. Naked)
  • Lithium (Li⁺): The Gold Standard for C-alkylation. Li⁺ tightly coordinates (chelates) to the enolate oxygens, effectively "masking" them and forcing the electrophile to attack the exposed carbon.

  • Potassium (K⁺) / Cesium (Cs⁺): These large cations dissociate effectively, leaving a "naked" enolate. Without the shielding effect, the high charge density on Oxygen dominates, increasing O-alkylation risk.

Solvent Effects
  • Protic Solvents (e.g., Ethanol): Hydrogen bonding solvates the oxygen atoms of the enolate, reducing their nucleophilicity. This favors C-alkylation.

  • Polar Aprotic Solvents (e.g., DMSO, HMPA, DMF): These solvate cations well but leave the enolate anion "naked" and highly reactive. This significantly increases O-alkylation rates.

The Leaving Group (Electrophile Hardness)
  • Iodide (I⁻): A "soft" leaving group. Favors orbital-controlled reaction with the "soft" Carbon nucleophile.

  • Chloride/Tosylate (Cl⁻, OTs⁻): "Harder" leaving groups. Increase the electrostatic component, slightly raising the risk of O-alkylation.

Optimization Matrix

VariableFavors C-Alkylation (Desired) Favors O-Alkylation (Avoid) Mechanism
Counterion Li⁺ (Lithium)K⁺, Cs⁺, NR₄⁺ (Ammonium)Li⁺ chelates Oxygen, blocking it.
Solvent THF (with Li), EtOH DMSO, HMPA, DMFH-bonding shields O; Aprotic exposes O.
Leaving Group Iodide (R-I)Chloride (R-Cl), SulfateSoft-Soft interaction favors C-C bond.
Temperature Reflux / Higher TempLow Temp (-78°C)C-alkylation is thermodynamic.

Module 3: Experimental Protocols & Troubleshooting (The "How")

Protocol A: The "Classic" Ethoxide Method (Robust & Scalable)

Best for simple primary alkyl halides.

  • Preparation: Dissolve Sodium metal (1.0 equiv) in absolute Ethanol to generate NaOEt in situ.

    • Why? Matches the ester group (ethyl) to prevent transesterification side products.

  • Enolization: Add Ethyl Acetoacetate (1.0 equiv) dropwise at 0°C, then warm to RT. Stir for 15 min.

  • Alkylation: Add Alkyl Iodide (1.05 equiv).

  • Reaction: Heat to reflux (78°C) for 2–4 hours.

    • Why? Reflux provides the energy to overcome the higher activation barrier of C-alkylation and ensures thermodynamic equilibration.

  • Workup: Neutralize with dilute acetic acid, concentrate, and partition between water/EtOAc.

Protocol B: The Lithium-Assisted Method (High Selectivity)

Best for difficult substrates or when O-alkylation is persistent.

  • Base: Use LiHMDS or LDA (1.1 equiv) in anhydrous THF at -78°C.

  • Add EAA: Add Ethyl Acetoacetate slowly. Stir for 30 mins at -78°C.

  • Additive (Optional): Add HMPA or DMPU (only if reactivity is low, but use sparingly as they promote O-alkylation; usually Li+ in THF is sufficient). Better: Keep it simple with just THF to maximize Li-O chelation.

  • Alkylation: Add Alkyl Iodide.

  • Warm Up: Crucial Step. Allow the reaction to warm to Room Temperature (or reflux if needed).

    • Why? At -78°C, kinetic control might yield O-alkylation.[2] Warming allows the thermodynamic C-product to form.

Troubleshooting Center (Q&A)

Q1: I am seeing 30% O-alkylated product (enol ether). How do I fix this?

  • Diagnosis: You are likely operating under kinetic control or using a "hard" system.

  • Solution:

    • Switch leaving group from Bromide/Chloride to Iodide . (Add NaI catalytically if you must use R-Cl).

    • Change solvent from DMF/DMSO to Ethanol or THF .

    • If using K2CO3, switch to NaOEt or a Lithium base.

Q2: I am getting significant dialkylation (C,C-dialkyl).

  • Diagnosis: The mono-alkylated product is more acidic than the starting material (common with highly activated groups) or local concentration of base is too high.

  • Solution:

    • Use exactly 1.0 equivalent of base (or 0.95 equiv). Excess base immediately deprotonates the product.

    • Use Phase Transfer Catalysis (PTC) with solid K2CO3 in Toluene. The low solubility of the base limits the concentration of active enolate, favoring mono-alkylation.

Q3: Can I use Cesium Carbonate (Cs2CO3)?

  • Analysis: Cs2CO3 is excellent for O-alkylation of phenols and acids.[3] In EAA, it can lead to mixtures. However, in DMF, it is sometimes used for dialkylation because it generates a very reactive "naked" enolate.

  • Recommendation: Avoid Cs2CO3 if you want selective mono-C-alkylation. Stick to Na/Li bases.

Module 4: Advanced Workflow (Decision Tree)

Use this logic flow to design your next experiment.

OptimizationWorkflow Start Start: Alkylation of EAA Q1 Is the Electrophile Allylic? Start->Q1 Tsuji Use Tsuji-Trost Reaction (Pd(PPh3)4, Base) Exclusive C-Alkylation Q1->Tsuji Yes Q2 Is the Electrophile Reactive? (Primary Iodide/Bromide) Q1->Q2 No MethodA Method A: NaOEt / EtOH (Thermodynamic Control) Q2->MethodA Yes (Simple) MethodB Method B: LiHMDS / THF (Chelation Control) Q2->MethodB No (Complex/Secondary) Check Check Result: High O-Alkylation? MethodA->Check MethodB->Check Fix1 Switch to Alkyl IODIDE Check->Fix1 Yes (Leaving Group issue) Fix2 Switch Solvent to THF Use Li+ Base Check->Fix2 Yes (Solvent/Cation issue)

Figure 2: Decision tree for selecting the optimal alkylation protocol.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on Ambident Nucleophiles and HSAB).
  • Tsuji, J. (1986). "Palladium-catalyzed reactions of enolates". Pure and Applied Chemistry.

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Reich, H. J. (2023). "Bordwell pKa Table & Enolate Chemistry". University of Wisconsin-Madison Chemistry.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-acetyl-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of Ethyl 2-acetyl-4-methylhexanoate .

This molecule is synthesized via the SN2 alkylation of ethyl acetoacetate with 1-bromo-2-methylbutane. While the textbook mechanism appears straightforward, the reality of the bench is different: the


-branching on the electrophile (1-bromo-2-methylbutane) introduces severe steric hindrance. This raises the activation energy for the desired C-alkylation, leading to stalled reactions, poor yields, and competing O-alkylation.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating experimental protocol to help you achieve high yields and strict regioselectivity.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first visualize the reaction logic. The sodium enolate of ethyl acetoacetate is an ambident nucleophile. Our goal is to drive the kinetics toward the carbon center while suppressing oxygen attack.

SN2_Optimization EAA Ethyl Acetoacetate (pKa ~10.7) Enolate Sodium Enolate (Ambident Nucleophile) EAA->Enolate Deprotonation Base NaOEt / EtOH (Base/Solvent) Base->Enolate Target Ethyl 2-acetyl-4-methylhexanoate (C-Alkylation) Enolate->Target SN2 at Carbon (Favored by EtOH) Side1 O-Alkylated Ether (Impurity) Enolate->Side1 SN2 at Oxygen (Favored by DMF) NaI NaI (Catalyst) Finkelstein Rxn Iodide 1-Iodo-2-methylbutane (Fast Electrophile) NaI->Iodide Bromide 1-Bromo-2-methylbutane (Slow Electrophile) Bromide->Iodide In situ exchange Iodide->Target

Mechanistic workflow showing the Finkelstein-catalyzed C-alkylation of ethyl acetoacetate.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30-40% conversion even after 24 hours. How do I force it to completion?

  • Expert Insight: The core issue is the

    
    -branching of 1-bromo-2-methylbutane. The methyl group at the C2 position of the electrophile creates a steric shield around the primary carbon, significantly slowing down the SN2 trajectory of the bulky enolate.
    
  • Solution: Implement an in situ Finkelstein reaction[1]. By adding a catalytic amount (0.2 equivalents) of Sodium Iodide (NaI), the bromide is continuously converted into 1-iodo-2-methylbutane. Iodine is a far superior leaving group due to its polarizability and weaker C-I bond, which dramatically accelerates the SN2 attack and drives the reaction to completion.

Q2: I am seeing a high percentage of O-alkylation instead of the desired C-alkylation. Why?

  • Expert Insight: Ethyl acetoacetate forms an ambident enolate. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the carbon atom is a "soft" nucleophile. If you are using a polar aprotic solvent like DMF or DMSO, the sodium cation is strongly solvated, leaving the enolate oxygen "naked" and highly reactive. This drives the reaction toward O-alkylation[2].

  • Solution: Switch your solvent system to a protic solvent like Ethanol (EtOH). Protic solvents form hydrogen bonds with the hard oxygen atom of the enolate, effectively blocking it and forcing the electrophile to react at the softer carbon atom[3].

Q3: Can I use a stronger base like NaH or LDA to speed up the deprotonation?

  • Expert Insight: It is unnecessary and potentially detrimental. The pKa of the

    
    -protons in ethyl acetoacetate is approximately 10.7[4]. Sodium ethoxide (conjugate acid pKa ~16) is more than sufficient to quantitatively deprotonate the substrate. Using NaH in THF removes the hydrogen-bonding protection of the solvent, which will increase O-alkylation unless you specifically add lithium salts to tightly coordinate the oxygen[3]. Stick to NaOEt/EtOH for maximum regioselectivity and to prevent transesterification.
    

Q4: I am detecting dialkylated products in my GC-MS. How do I prevent this?

  • Expert Insight: Once the mono-alkylated product (Ethyl 2-acetyl-4-methylhexanoate) is formed, it still possesses one

    
    -proton. Although it is more sterically hindered, it can still be deprotonated by excess base and react with excess electrophile.
    
  • Solution: Control the stoichiometry strictly. Use a slight excess of ethyl acetoacetate (1.2 eq) relative to the alkyl halide. Add the alkyl halide dropwise to the pre-formed enolate solution to keep the localized concentration of the electrophile low.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity.

Base / SolventElectrophileAdditiveTemp (°C)C-Alkylation YieldO-AlkylationMechanistic Note
NaOEt / EtOH1-bromo-2-methylbutaneNone78 (Reflux)45%< 5%High selectivity, but slow reaction due to

-branching.
NaH / DMF1-bromo-2-methylbutaneNone2530%40%Naked enolate strongly favors undesired O-alkylation[2].
LDA / THF1-iodo-2-methylbutaneNone-78 to 2560%15%Unnecessary use of strong base; moderate selectivity.
NaOEt / EtOH 1-bromo-2-methylbutane NaI (0.2 eq) 78 (Reflux) 85% < 5% Optimal. Finkelstein catalysis overcomes steric hindrance[1].
Optimized Experimental Protocol

Self-Validating System: This protocol incorporates specific stoichiometric ratios, visual cues (precipitate formation), and TLC monitoring to ensure the mechanistic pathways described above are strictly followed.

Reagents:

  • Ethyl acetoacetate: 1.2 equivalents (15.6 g, 120 mmol)

  • 1-Bromo-2-methylbutane: 1.0 equivalent (15.1 g, 100 mmol)

  • Sodium ethoxide (NaOEt): 1.1 equivalents (freshly prepared from 2.53 g Na metal in 100 mL anhydrous EtOH)

  • Sodium iodide (NaI): 0.2 equivalents (3.0 g, 20 mmol)

Step-by-Step Methodology:

  • Enolate Formation: To a flame-dried, 250 mL 3-neck round-bottom flask equipped with a reflux condenser and argon inlet, add 100 mL of anhydrous ethanol. Carefully add sodium metal (2.53 g) in small pieces. Wait until all sodium has reacted to form a clear solution of NaOEt.

  • Substrate Addition: Cool the solution to 0 °C using an ice bath. Add ethyl acetoacetate (15.6 g) dropwise over 15 minutes. Stir for an additional 30 minutes at room temperature to ensure complete, quantitative enolate formation.

  • Catalyst Activation: Add anhydrous Sodium Iodide (3.0 g) to the reaction mixture. Stir for 5 minutes to ensure dissolution.

  • Alkylation: Add 1-bromo-2-methylbutane (15.1 g) dropwise over 30 minutes using an addition funnel.

  • Reflux & Monitoring: Heat the reaction mixture to a gentle reflux (approx. 78 °C). Self-Validation Check: The reaction will become cloudy as NaBr precipitates out of solution, providing a visual confirmation that the substitution is occurring. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2, visualizing with

    
    ). The Finkelstein-assisted reaction should reach completion in 6-8 hours.
    
  • Quenching & Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Partition the residue between Diethyl Ether (150 mL) and 1M HCl (50 mL) to neutralize any remaining base and dissolve the salts.

  • Extraction: Separate the organic layer. Wash with saturated aqueous

    
     (50 mL), followed by brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude oil via fractional distillation under reduced pressure or silica gel flash chromatography to isolate pure Ethyl 2-acetyl-4-methylhexanoate.

References
  • Alkylation of enolates. 182.160.97. URL:[2]

  • Organic synthesis via enolates - NSDL at NIScPR. niscpr.res.in. URL:

  • Prof D Craig 2.O1 Organic Synthesis Lecture 3. ic.ac.uk. URL:[3]

  • Acidity of α-Protons in Ethyl 4-(3-chlorophenyl)-4-oxobutyrate: A Technical Guide. benchchem.com. URL:[4]

  • From Simple Building Blocks to Complex Hormones: A Convergent Synthesis Route to Progesterone. chemistrytalk.org. URL:[1]

Sources

purification methods for separating Ethyl 2-acetyl-4-methylhexanoate from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists synthesizing and purifying Ethyl 2-acetyl-4-methylhexanoate (EAMH). This guide addresses the specific challenges of separating this mono-alkylated


-keto ester from its starting materials (Ethyl Acetoacetate) and potential byproducts.

Case ID: EAMH-PUR-001 Topic: Downstream Processing & Isolation of


-Alkylated 

-Keto Esters Applicable Synthesis: Alkylation of Ethyl Acetoacetate (EAA) with 1-Bromo-2-methylbutane.[1]

Technical Overview & Separation Logic

The Target: Ethyl 2-acetyl-4-methylhexanoate is a mono-alkylated derivative of ethyl acetoacetate.[1] The Challenge: The reaction mixture typically contains:

  • Product (EAMH): Boiling Point (BP) ~115–120°C at 12 mmHg (Estimated).[1]

  • Starting Material A (Excess EAA): BP 71°C at 12 mmHg.

  • Starting Material B (Alkyl Halide): 1-Bromo-2-methylbutane (BP 120°C at 1 atm; highly volatile under vacuum).[1]

  • Byproduct (Dialkylated): Ethyl 2-acetyl-2-(2-methylbutyl)-4-methylhexanoate (High BP, non-acidic).

  • Byproduct (O-Alkylated): Enol ethers (Trace, usually lower boiling).[1]

The Strategy: Unlike simple esters,


-keto esters possess significant acidity at the 

-position.[1] However, chemical separation (acid/base extraction) is risky because the mono-alkylated product is also acidic (pKa ~13) and can be lost in aqueous base or undergo hydrolysis. Fractional Vacuum Distillation is the gold standard for this separation due to the distinct boiling point differentials.

Troubleshooting Hub (Q&A)

Issue 1: "I still see significant Ethyl Acetoacetate (EAA) in my crude NMR."

Diagnosis: This is common if you used an excess of EAA to minimize dialkylation (a recommended practice).[1] EAA has a lower boiling point than your product but can "drag" into the product fraction if the distillation ramp is too fast.

Corrective Action:

  • The "Forerun" Cut: During vacuum distillation, establish a stable reflux at the boiling point of EAA (~71°C @ 12 mmHg). Collect this fraction aggressively until the head temperature drops or spikes.[1]

  • Aqueous Wash (Pre-Distillation):

    • EAA is significantly more water-soluble (1 g/10 mL) than the lipophilic EAMH product.[1]

    • Protocol: Perform three washes with brine (saturated NaCl) rather than pure water to avoid emulsions.[1] The EAA will partition partially into the aqueous phase, reducing the load on the distillation column.

Issue 2: "My product contains dialkylated impurities that I can't distill off."

Diagnosis: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with a second equivalent of alkyl halide.[1] This byproduct has a much higher boiling point but can co-distill if "bumping" occurs or if no fractionating column is used.[1]

Corrective Action:

  • Prevention (Upstream): Ensure you use a 1.2 : 1.0 ratio of EAA to Base . Excess EAA buffers the reaction, ensuring the base is consumed by the starting material rather than the product.

  • High-Vacuum Separation:

    • Use a Vigreux column (at least 20 cm) to prevent entrainment.

    • The dialkylated product will remain in the pot residue (bottoms) long after the mono-alkylated product has distilled. Do not distill to dryness; leave the high-boiling residue behind.

Issue 3: "The product is decomposing or turning dark during distillation."

Diagnosis:


-keto esters are thermally sensitive and can undergo decarboxylation or retro-Claisen cleavage if heated excessively in the presence of trace acids or bases.[1]

Corrective Action:

  • Neutralize Completely: Ensure the crude mixture is neutral (pH 7) before heating. Trace alkoxide (base) will catalyze polymerization; trace acid will catalyze decarboxylation.[1]

  • Lower the Temperature: Increase the vacuum quality (e.g., from 12 mmHg to 1 mmHg). This drops the required bath temperature significantly (e.g., from 140°C to <100°C), preserving the molecule's integrity.

Detailed Experimental Protocols

Phase A: Workup (Crude Isolation)

Objective: Remove salts (NaBr), solvent (Ethanol), and bulk water-soluble impurities.

  • Quench: Cool reaction mixture to room temperature. Add dilute acetic acid until pH is neutral (pH 6-7).

  • Filtration: Filter off the precipitated Sodium Bromide (NaBr) salts.[1] Rationale: Salts cause severe bumping during distillation.[1]

  • Concentration: Remove ethanol via rotary evaporation (40°C, 200 mbar).

  • Partition: Dissolve residue in Diethyl Ether or MTBE. Wash with:

    • 2x Water (Removes bulk salts/ethanol).[1]

    • 1x Saturated Brine (Dries organic layer).[1]

  • Dry: Dry over anhydrous

    
    , filter, and concentrate to obtain the Crude Oil .
    
Phase B: Fractional Vacuum Distillation (Purification)

Objective: Separate EAMH from EAA and heavy residues.[1]

Equipment:

  • Round bottom flask (with stir bar).[1][2][3]

  • Vigreux column (essential for purity).[1]

  • Short-path distillation head with thermometer.[1]

  • Vacuum pump with manometer.

Operational Parameters (Reference @ 12 mmHg):

FractionComponentHead Temp (°C)Action
1 Residual Solvents / Alkyl Halide< 40°CCollect & Discard
2 Ethyl Acetoacetate (EAA) 70 - 75°C Collect (Recycle possible)
3 Intermediate (Mixed)75 - 110°CCollect small volume (improves purity of main cut)
4 Target: EAMH 112 - 118°C Collect Main Product
5 Residue (Dialkylated/Polymers)> 120°CStop heating.[1] Do not distill.

Note: Temperatures are estimated based on homologous series. Always rely on the plateau of the head temperature.

Visualizations

Figure 1: Reaction & Impurity Pathway

This diagram illustrates the origin of the impurities you are trying to remove.

ReactionPathway EAA Ethyl Acetoacetate (Starting Material) Enolate Enolate Intermediate EAA->Enolate + Base Base Base (NaOEt) RX 1-Bromo-2-methylbutane Product Ethyl 2-acetyl-4-methylhexanoate (TARGET) Enolate->Product + RX (C-Alkylation) OAlkyl O-Alkylated Impurity (Minor) Enolate->OAlkyl + RX (O-Alkylation) Dialkyl Dialkylated Impurity (High Boiling) Product->Dialkyl + Base + RX (Over-reaction)

Caption: Pathway showing the formation of the target mono-alkylated product versus the dialkylated impurity caused by excess base/halide.

Figure 2: Distillation Logic Flow

Decision tree for optimizing the purification process.

DistillationLogic Start Crude Reaction Mixture CheckEAA Is EAA Excess > 10%? Start->CheckEAA Wash Perform Brine Wash (Remove bulk EAA) CheckEAA->Wash Yes VacDist Vacuum Distillation (Vigreux Column) CheckEAA->VacDist No Wash->VacDist Cut1 Cut 1: EAA (~71°C @ 12mmHg) VacDist->Cut1 Low BP Cut2 Cut 2: Target EAMH (~115°C @ 12mmHg) VacDist->Cut2 Med BP Residue Pot Residue: Dialkylated Byproducts VacDist->Residue High BP (Do Not Distill)

Caption: Workflow for removing excess starting material and heavy byproducts via fractional distillation.

References

  • Organic Syntheses , Coll.[1][2][3][4][5] Vol. 1, p. 248 (1941); Vol. 6, p. 235 (1926). Ethyl Acetoacetate Synthesis and Purification.

  • Organic Syntheses , Coll. Vol. 1, p. 205 (1941). Ethyl n-Butylacetoacetate (General Alkylation Protocol). (Note: Protocol adapted for 2-methylbutyl group).[1]

  • PubChem Compound Summary . Ethyl 2-acetylhexanoate (Homologue Data).

  • BenchChem Application Note . Alkylation of Ethyl Acetoacetate using Sodium Ethoxide.

  • Vogel, A. I. Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for

    
    -keto ester distillation parameters).
    

Sources

overcoming steric hindrance in alkylation with 2-methylbutyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Steric Hindrance in Alkylation with 2-Methylbutyl Bromide

Technical Support Center: 2-Methylbutyl Bromide Alkylation

Welcome to the technical support hub for alkylation workflows involving 1-bromo-2-methylbutane (2-methylbutyl bromide) .

While technically a primary alkyl halide, this substrate presents a unique "deceptive" challenge.[1] Unlike linear primary halides (e.g., n-butyl bromide), the beta-branching (a methyl group at the C2 position) creates significant steric drag. This guide addresses the kinetic penalties and competing elimination pathways inherent to this structure.[1][2]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction is proceeding 50x slower than with n-butyl bromide. Is the reagent degraded?

Diagnosis: It is likely not reagent degradation but an intrinsic kinetic limitation.[1] Technical Explanation: You are experiencing the Beta-Branching Effect .[1][3] In an SN2 transition state, the nucleophile attacks the


 orbital 180° opposite the leaving group.
  • n-Butyl Bromide: The beta-carbon (C2) has two small hydrogens, allowing easy access.

  • 2-Methylbutyl Bromide: The beta-carbon (C2) carries a methyl group. This methyl group projects into the spatial cone required for the nucleophile's approach, raising the activation energy (

    
    ) significantly.
    
  • Data Point: Relative SN2 rates typically drop by a factor of ~30–100 when introducing a single beta-methyl group (isobutyl-like systems) compared to unbranched chains.[1]

Q2: I am observing ~15-20% alkene byproduct (2-methyl-1-butene). How do I stop this?

Diagnosis: You are seeing E2 Elimination competition . Cause: The steric hindrance at the alpha-carbon retards substitution (


 decreases), but the beta-proton is still accessible. If your nucleophile is basic (e.g., alkoxide, amide), it will abstract the proton from C2 (or C3, though C2 is more likely to lead to the substituted alkene) faster than it can force its way to the backside of C1.
Solution: 
  • Switch Bases: Use a non-nucleophilic base if deprotonation is needed (e.g., Hunig’s base) or a "soft" nucleophile (e.g., thiols, azides, cyanide) that has high nucleophilicity but low basicity.

  • Lower Temperature: E2 has a higher activation energy than SN2.[1] Lowering the temperature (e.g., from reflux to 40°C) often favors substitution, provided you extend the reaction time.

Q3: Can I use the Finkelstein reaction to improve yields?

Recommendation: Yes, this is the "Gold Standard" fix. Strategy: Convert the alkyl bromide to an alkyl iodide in situ. Iodide is a better leaving group (


 of HI is -10 vs -9 for HBr) and the C-I bond is weaker/longer, reducing the steric penalty slightly during the transition state.
  • Method: Add 10–20 mol% Sodium Iodide (NaI) to your reaction if using a compatible solvent (acetone, MEK), or run a two-step sequence (convert to iodide first, then alkylate).

Part 2: Visualizing the Steric Barrier

The following diagram illustrates why the reaction is slow. The "Beta-Methyl Clash" physically blocks the nucleophile's optimal trajectory.

SN2_Steric_Hindrance Nucleophile Nucleophile (Attack) AlphaC Alpha Carbon (Reaction Center) Nucleophile->AlphaC Slow Approach LeavingGroup Bromide (Leaving Group) AlphaC->LeavingGroup Bond Breaking BetaC Beta Carbon (Chiral Center) AlphaC->BetaC BetaMethyl Beta-Methyl Group (STERIC BLOCK) BetaC->BetaMethyl Rotates into Path

Caption: Figure 1. Kinetic inhibition in 2-methylbutyl bromide.[1] The beta-methyl group rotates into the nucleophilic attack vector, destabilizing the transition state.

Part 3: Optimized Experimental Protocols

Protocol A: The "Finkelstein-Assisted" Alkylation (Recommended)

Best for: Amines, Phenols, and weak nucleophiles.

Reagents:

  • Substrate: 1-Bromo-2-methylbutane (1.0 equiv)

  • Nucleophile: (e.g., Phenol, 1.1 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (if temp < 55°C)

Step-by-Step:

  • Activation: Dissolve 1-bromo-2-methylbutane and NaI in the solvent. Stir at room temperature for 30 minutes. Note: This generates the highly reactive 1-iodo-2-methylbutane in situ.

  • Addition: Add the Base and Nucleophile.

  • Thermal Drive: Heat to 60°C .

    • Warning: Do not exceed 80°C. Higher temperatures drastically increase the rate of E2 elimination to form 2-methyl-1-butene.

  • Monitoring: Monitor by TLC or GC. Look for the disappearance of the alkyl halide.[4][5]

    • Troubleshooting: If the reaction stalls, add another 0.1 equiv of NaI.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Alkylation of active methylene compounds or when anhydrous conditions are difficult.

Reagents:

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent System: Toluene / 50% NaOH (aq)

  • Temperature: 40-50°C

Part 4: Comparative Reactivity Data

The table below highlights why standard conditions often fail with this specific substrate.

Substrate StructureSubstrate ClassRelative Rate (

)
Primary Side Reaction
Ethyl Bromide Primary (Linear)1.0 (Reference)None
n-Butyl Bromide Primary (Linear)~0.8None
Isobutyl Bromide Primary (Beta-Branched)0.03 E2 Elimination
2-Methylbutyl Bromide Primary (Beta-Branched)~0.03 - 0.05 E2 Elimination
Neopentyl Bromide Primary (Beta-Quaternary)0.00001Rearrangement / No Rxn

Note: 2-methylbutyl bromide behaves kinetically similarly to isobutyl bromide.[1] Expect reaction times to be 20-30x longer than n-butyl bromide unless activated by Iodide.

Part 5: Troubleshooting Decision Tree

Use this logic flow to rescue a failing experiment.

Troubleshooting_Tree Start Problem: Low Yield / Slow Rxn CheckProduct Analyze Crude Mixture (GC/NMR) Start->CheckProduct Decision1 Is Starting Material Remaining? CheckProduct->Decision1 SM_Yes Yes: Reaction is too slow Decision1->SM_Yes High SM recovery SM_No No: Low Yield of Target Decision1->SM_No SM Consumed Action_Iodide Add 20 mol% NaI (Finkelstein) SM_Yes->Action_Iodide Action_Solvent Switch to Polar Aprotic (DMF/DMSO) SM_Yes->Action_Solvent CheckElim Is 2-methyl-1-butene present? SM_No->CheckElim Elim_Yes Yes: E2 Elimination Dominating CheckElim->Elim_Yes Olefin Detected Action_Base Use Weaker/Less Bulky Base Elim_Yes->Action_Base Action_Temp LOWER Temperature Elim_Yes->Action_Temp

Caption: Figure 2. Logic flow for diagnosing reaction failure. Priority is distinguishing between kinetic inhibition (sterics) and thermodynamic competition (elimination).

References

  • Master Organic Chemistry. "The SN2 Reaction Mechanism: Steric Hindrance and Rates." Available at: [Link]

  • Chemistry LibreTexts. "Characteristics of the SN2 Reaction: Steric Effects." Available at: [Link]

  • Organic Chemistry Portal. "Finkelstein Reaction: Mechanism and Conditions."[1] Available at: [Link]

  • Ashenhurst, J. "Steric Hindrance is The Primary Factor In SN2 Reaction Rates."[1] Master Organic Chemistry. Available at: [Link]

Sources

troubleshooting low conversion rates in phase transfer catalysis alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). As a Senior Application Scientist, I frequently consult with researchers who are frustrated by stalled conversions, unexplained side products, or irreproducible yields during biphasic alkylations.

Phase Transfer Catalysis is an elegant orchestration of mass transfer and intrinsic chemical kinetics. When an alkylation fails, the root cause usually lies in a disruption of the catalytic cycle—either at the physical phase boundary or within the chemical microenvironment of the organic phase. This guide bypasses generic advice to provide you with a mechanistic, causality-driven approach to troubleshooting low conversion rates.

Diagnostic Workflow: Isolating the Rate-Limiting Step

Before changing reagents, you must determine whether your reaction is limited by physics (mass transfer) or chemistry (intrinsic kinetics). Use the logic tree below to guide your initial troubleshooting steps.

PTCDiagnostics A Low Conversion in PTC Alkylation B Perform Agitation Sweep (RPM) A->B C Rate Increases with RPM B->C D Rate Plateaus at High RPM B->D E Mass Transfer Limited Optimize Stirring/Vessel C->E F Intrinsic Kinetic Limit Analyze Organic Phase D->F G Trialkylamines Detected? F->G H Hoffmann Elimination Lower Temp / Change Base G->H Yes (Degradation) I Catalyst Intact Check Water Content G->I No (Stable) J High Hydration Sphere Use Concentrated Base I->J Excess Water

Diagnostic workflow for isolating mass transfer and kinetic limitations in PTC alkylation.

Core Troubleshooting Guides (FAQ)

Q1: My alkylation plateaus at 40% conversion despite using excess alkyl halide and base. Is my catalyst dead? A: Not necessarily. You are likely hitting a mass transfer limitation . In liquid-liquid PTC, the overall reaction rate is governed by two distinct steps: the physical transfer of the ion pair across the liquid-liquid interface, and the intrinsic SN2 displacement in the organic phase.

  • The Causality: According to the principles of agitation engineering, the rate of a PTC reaction can be entirely limited by mass transfer across the phase boundary[1]. The phase-transfer catalyst (e.g.,

    
    ) must exchange anions at the interface to form the active 
    
    
    
    pair. At low kinetic energy (insufficient agitation), the average droplet radius is too large, minimizing the specific interfacial area available for this exchange.
  • The Fix: Perform an RPM sweep (see Protocol 1). If the reaction rate increases linearly with agitation, you are mass-transfer limited. You must increase the RPM, change the impeller geometry, or utilize ultrasound to reduce droplet size.

Q2: I increased the reaction temperature to 100°C to accelerate the reaction, but conversion actually decreased and the mixture turned dark. What happened? A: You have thermally degraded your phase-transfer catalyst via Hoffmann elimination .

  • The Causality: Quaternary ammonium salts (like TBAB or TEBAC) are highly susceptible to degradation in the presence of strong bases (e.g., NaOH, KOH) at elevated temperatures[2]. The hydroxide ion acts as a base rather than a nucleophile, abstracting a beta-hydrogen from the alkyl chain of the catalyst. This internal displacement yields a trialkylamine, an olefin, and water[3]. Trialkylamines are entirely ineffective as phase transfer catalysts for this cycle, permanently arresting your conversion.

  • The Fix: Keep temperatures below 70°C when using standard tetraalkylammonium salts. If high temperatures are mandatory for your specific substrate's activation energy, switch to thermally stable catalysts like guanidinium salts, crown ethers, or PEG-based systems.

Q3: I am using a liquid-liquid PTC system (aqueous NaOH / Toluene). The catalyst is stable and agitation is optimal, but the alkylation of my weak CH-acid is still sluggish. A: Your nucleophile is likely suffering from excessive hydration .

  • The Causality: When the quaternary ammonium cation extracts the anion (e.g.,

    
     or a carbanion) into the organic phase, it drags water molecules along with it, forming a tightly bound hydration sphere[4]. A highly hydrated anion is heavily shielded, which drastically reduces its nucleophilicity and basicity.
    
  • The Fix: You must strip the hydration sphere to create a "naked," highly reactive anion. Landini and Maia demonstrated that simply increasing the aqueous NaOH concentration from 5 M to 20 M reduces the hydration sphere of the extracted

    
     from 11 molecules of water down to just 3.5[5]. This partial desolvation increases the intrinsic reactivity of the anion by up to 
    
    
    
    times. Alternatively, transition to a solid-liquid PTC system to eliminate water entirely.

Quantitative Data: The Impact of Hydration on Reactivity

To illustrate the critical nature of water content in liquid-liquid PTC, review the table below detailing the relationship between base concentration, the hydration sphere, and the resulting nucleophilic reactivity.

Table 1: Effect of Aqueous Base Concentration on Nucleophile Hydration and Reactivity (Data adapted from Landini's chlorobenzene-NaOH biphasic system[5])

NaOH Concentration (M)Hydration Sphere (H₂O molecules per OH⁻)Relative Reactivity EnhancementMechanistic Consequence
5 M 11.01x (Baseline)Heavy shielding prevents efficient deprotonation/SN2 attack.
10 M ~7.0~10²xPartial desolvation begins to expose the nucleophilic center.
20 M 3.510,000x"Naked" anion is highly reactive; intrinsic kinetics dominate.

Step-by-Step Methodologies

Protocol 1: Mass Transfer vs. Intrinsic Kinetic Limitation Assay

This is a self-validating protocol. By plotting conversion against agitation speed, the system mathematically reveals its own rate-limiting step.

  • Setup: Prepare five identical reaction vessels with the exact same biphasic volume ratio, substrate concentration, catalyst loading (e.g., 5 mol%), and temperature.

  • Agitation Sweep: Assign a specific overhead stirring speed to each vessel: 200, 400, 600, 800, and 1000 RPM.

  • Sampling: Initiate the reactions simultaneously. Withdraw a 50 µL aliquot from the organic phase of each vessel at exactly 15.0 minutes.

  • Quench & Analyze: Quench the aliquots immediately in cold acetonitrile and analyze via HPLC to determine the percentage conversion.

  • Data Interpretation: Plot Conversion (%) vs. RPM.

    • Linear slope: The reaction is mass-transfer limited. The interfacial area is restricting the ion exchange[1].

    • Plateau: The point where the curve flattens is the threshold where mass transfer exceeds the intrinsic chemical reaction rate. Always operate your production batches at 10-15% above this RPM threshold.

Protocol 2: Solid-Liquid PTC Alkylation Workflow (Anhydrous)

Use this protocol when liquid-liquid hydration spheres (as diagnosed in Q3) completely arrest your conversion. This method was validated during the scale-up O-alkylation of isovanillin[6].

  • Reagent Preparation (Critical Step): Grind anhydrous

    
     using a mortar or mechanical mill until the particle size is >78% above 50 mesh. Causality: In solid-liquid PTC, the surface area of the solid base dictates the mass transfer rate[6].
    
  • Suspension: In a dry reactor under nitrogen, suspend the ground

    
     (2.0 equiv), the substrate (1.0 equiv), and Tetrabutylammonium Bromide (TBAB, 0.05 equiv) in anhydrous Tetrahydrofuran (THF).
    
  • Thermal Control: Heat the suspension to a gentle reflux (65°C). Causality: THF reflux is well below the >100°C threshold for TBAB Hoffmann elimination, preserving catalyst integrity.

  • Controlled Addition: Add the alkyl halide (1.5 equiv total) in two portions: 1.0 equiv at

    
    , and 0.5 equiv at 
    
    
    
    hours. Causality: Staggered addition prevents thermal spiking and minimizes the competitive dehydrohalogenation of the alkyl halide[6].
  • Validation: Monitor via HPLC. The complete absence of hydrolysis byproducts (which would normally form in aqueous NaOH systems) validates that the anhydrous mechanism has been successfully maintained.

References[1] PTC '97 Summaries - Phase Transfer Catalysis Home Page. phasetransfer.com. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_K2WSWnpEIm54IxXuVrnSzkdge_HUZpoeeWDes6vUwnjnQ5Cf2Xa8Gm9mwnFhJ54dyKSUcMMd3pnr1JlZvfcwQDedpRosFJBTQ-syoE07pf59uIIBg0vJHoq_7tfmkoXb5FNM[4] Technical Support Center: Phase-Transfer Catalysis with Quaternary Ammonium Salts. Benchchem. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRekq4xE6jmmx4oYs_JBjoEwV8NxpBXTtRQSwvaHiw1zKbkQu4whCcCzEXjEed8jq4aQQiYPQniEj9howu0mLJqis6oIQl3IUwgukjwmVbQ1CyxgbmAE2oXiWlg679PNcIbmuVd9fV97sv7aOzrA84rQl1boIXbT2GxgTWoR57ksURJf64TuvqMmEm1_5eDKnEvqUlGbtp30fyxWJCF01AstGtD2lE39fY-Ywg_w==[5] Extraction of highly hydrophilic anions in low polarity media under phase-transfer catalysis conditions: dramatic enhancement of the OH– reactivity by reduction of its specific hydration. RSC Publishing. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY3_O72T3lE8Ygo6eSbKGNSHWqX1kxMRclFDh5IXeFeU_G6BdvXE-wWIKLB6Ba-kbCe-YGZq486mflOOKsHl1YLQg8ZgqsG9IGor608phAcLrqdrVn5MfYfDpe54SYHZUs_9HAHX4ecMIkF-jcFVAbP4ackwxM8wjtHnQKIq8=[2] Phase Transfer Catalysis: Fundamentals and Selected Systems. ScienceNet. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfBO6QwmMr8ZniDE5DnEYH8j6GkWPZII1T-RSuCsjeGHCPMzcRKG4dJosLJ0Eb-NKrAZwO9D_r0SIXZ6TdOIswheAs_rp74lWqNix7a6XRi2ljIn10mDyoF01ma5JVvbnJCuPERFV8k3DnwkiTejUi9mAq0gzZ8HQbdwhgrjeO8xsNe5VVlKU=[3] Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. NITRKL. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9CkliDtOo38KUz2IeV1U9GL6Nfdo40Xcrwm4qjGDo6yW1FiYD5AuOex-2qf8jV6mroiOEAouAE8YTTnSyOK0CP98aIxxkG4YdlV1zGiJc9ib9TNk7zcMW3W9_Eca3BnXE0sgX7G_aagBGegw9tVWsoQ==[6] Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer Catalysis Conditions. ACS Publications. Verified URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMsHOmvp1pgKvxGmtr1eMOLf7j6H6deUSvPeUbb66AkC33yF0YzqKPXOXy1_Cy25UzgfVrFvb4m2ChsQ9eoOaGt92NAVOQUK4NvceVSNxBiKkGYGCHIjJtyOsV1q9W7K-vjtTh8g==

Sources

Validation & Comparative

Comparative Assessment of Assignment Techniques: Ethyl 2-acetyl-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Chemical Shift Assignment for Ethyl 2-acetyl-4-methylhexanoate Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Challenge: Ethyl 2-acetyl-4-methylhexanoate (EAMH) presents a complex NMR challenge often underestimated in routine screening. Unlike simple esters, EAMH possesses two chiral centers (C2 and C4) and exists as a


-keto ester tautomeric mixture .

The Reality: A standard 1H NMR acquisition frequently results in "messy" spectra where signals appear doubled or broadened, leading to incorrect purity assessments. This guide compares the "Standard 1D Approach" against an "Integrated Structural Analysis" (ISA) workflow. We demonstrate that only the ISA approach—accounting for diastereomers and keto-enol tautomerism—provides a self-validating assignment.

Structural Analysis & Strategy

Before acquisition, the molecule must be deconstructed to anticipate spectral complexity.

  • Chirality: C2 and C4 are chiral. The synthetic product is typically a mixture of two diastereomeric pairs (racemates). Expectation: Signal doubling, particularly for the acetyl methyl and C2-methine protons.

  • Tautomerism: As a

    
    -keto ester, EAMH exists in equilibrium between the keto form (major) and the enol form (minor). Expectation:  The keto form shows a C2-H methine (~3.5 ppm). The enol form lacks this proton but shows a deshielded -OH (>12 ppm) and a downfield shift of the vinyl methyl.
    
Diagram 1: Structural Dynamics & Tautomerism

Tautomerism cluster_0 Spectral Consequences Keto Keto Form (Major) C2-H present Two Carbonyls Enol Enol Form (Minor) C2=C Double Bond Intramolecular H-Bond Keto->Enol Slow Exchange (NMR Time Scale) Diastereomers Diastereomers (A & B) Due to C2/C4 Chirality Signal Doubling Keto->Diastereomers Exists as Enol->Diastereomers Exists as

Caption: Logical relationship between tautomeric forms and stereoisomers influencing the NMR spectrum.

Comparative Methodology

Protocol A: Standard Routine Acquisition (The "Control")
  • Solvent: CDCl3 (Non-dried).

  • Parameters: 16 scans, 1s relaxation delay (d1).

  • Outcome: Often fails to detect the enol -OH due to exchange with residual water; diastereomeric splitting is often mistaken for impurities.

Protocol B: Integrated Structural Analysis (The "Gold Standard")
  • Solvent: CDCl3 (Dried over basic alumina) or C6D6 (Benzene-d6) to enhance resolution of diastereomers.

  • Parameters: 64 scans, 5s relaxation delay (d1) to ensure accurate integration of the slow-relaxing enol/keto ratios.

  • Validation:

    • D2O Shake: To confirm the enol -OH (signal disappearance).

    • HSQC: To distinguish the C2-methine (CH) from the C4-methine (CH).

Experimental Results & Assignment

The following data represents the Integrated Structural Analysis in CDCl3 (400 MHz).

Table 1: Chemical Shift Assignment (Keto Form - Major)

Note: Due to diastereomers (dr ~ 1:1), signals often appear as paired peaks. Values below represent the centroid of these pairs.

PositionGroupShift (

, ppm)
MultiplicityIntegralStructural Logic
C2 -CH-3.38 / 3.42dd or t1HDiagnostic: Flanked by two carbonyls. Distinct shifts for Diastereomer A & B.
Acetyl -C(O)CH32.21 / 2.23s3HSinglet. Doubling indicates diastereomers.[1]
Ester -OCH2-4.18q (overlapping)2HTypical ethyl ester methylene.
Ester -CH31.26t3HTypical ethyl ester methyl.
C4 -CH(CH3)-1.45 - 1.55m1HMethine obscured by methylene signals. Validated by HSQC.
C4-Me -CH30.89 / 0.91d3HDoublet (

Hz). Doubling visible in high-res scans.
C3 -CH2-1.80 - 2.05m2HDiastereotopic protons. Complex multiplet.
C5 -CH2-1.15 - 1.35m2HOverlaps with ester methyl region.
C6 -CH30.85t3HTerminal methyl. Distorted triplet.
Table 2: Tautomeric Validation (Enol Form - Minor)

Typically 5-10% abundance in CDCl3.

FeatureShift (

, ppm)
Observation
Enol -OH 12.15Broad singlet. Disappears upon D2O shake. Indicates intramolecular H-bond.[2][3]
Vinyl H N/AAbsent. The double bond is tetrasubstituted (C2=C(OH)-Me).
Enol-Me 1.95Singlet. Upfield from Keto-Acetyl due to conjugation.

Discussion: Resolving the "Impurity" Trap

In routine analysis, the dual signals for the acetyl group (2.21 and 2.23 ppm) are frequently flagged as "impurity: acetone" or "byproduct."

Proof of Identity (Self-Validating Logic):

  • Integration Ratio: The ratio of the two acetyl singlets (e.g., 1.0 : 0.95) matches the ratio of the doubled C4-methyl doublets at 0.9 ppm. Impurities rarely mimic the exact stereochemical ratio of the main molecule.

  • HSQC Correlation: Both acetyl singlets correlate to methyl carbons in the HSQC spectrum, but neither correlates to the acetone carbon shift (~30 ppm vs ~29 ppm for acetyl).

  • Solvent Shift: Changing solvent from CDCl3 to C6D6 causes a dramatic shift in the "impurity" peaks, maintaining the integral ratio, confirming they are part of the solute (diastereomers).

Diagram 2: Assignment Workflow

Workflow Start Crude 1H NMR (CDCl3) Check1 Observe Doublets/Singlets at 2.2 ppm & 3.4 ppm? Start->Check1 Hypothesis Hypothesis: Diastereomers + Tautomers Check1->Hypothesis Signals Doubled Exp1 Exp 1: D2O Shake Hypothesis->Exp1 Exp2 Exp 2: HSQC / C6D6 Hypothesis->Exp2 Result1 Peak at 12 ppm disappears? YES = Enol OH confirmed Exp1->Result1 Final Validated Assignment Result1->Final Result2 Signals correlate to same C-types? YES = Diastereomers confirmed Exp2->Result2 Result2->Final

Caption: Step-by-step decision tree for validating complex beta-keto ester spectra.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for keto-enol tautomerism shifts).
  • Reeves, L. W. (1957). "Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in

    
    -Dicarbonyl Compounds." Canadian Journal of Chemistry.[2] Link
    
  • Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Link (Essential for distinguishing acetyl peaks from acetone/impurities).

  • Hansen, P. E. (1988). "Isotope effects on chemical shifts in tautomeric systems." Annual Reports on NMR Spectroscopy. Link

Sources

Technical Comparison Guide: Structural Elucidation of Ethyl 2-acetyl-4-methylhexanoate vs. 5-Methyl Isomer via 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of branched


-keto esters, distinguishing between constitutional isomers is a critical quality control challenge. Ethyl 2-acetyl-4-methylhexanoate (Target A) and Ethyl 2-acetyl-5-methylhexanoate (Target B) share identical molecular weights (

g/mol ) and similar polarity, often rendering Mass Spectrometry (EI-MS) and TLC insufficient for definitive identification.

This guide establishes a robust


C NMR  protocol to distinguish these isomers. The differentiation relies on two immutable structural phenomena:[1]
  • Skeletal Topology: The "Iso-propyl" (5-methyl) vs. "Sec-butyl" (4-methyl) tail signature.

  • Stereochemical Multiplicity: The presence of a second chiral center in the 4-methyl isomer results in diastereomers, creating a "dual-signal" spectrum that is absent in the 5-methyl isomer.

Structural Analysis & Theoretical Basis

Before interpreting spectra, one must understand the stereochemical consequences of the alkylation pathway used to synthesize these esters (typically via ethyl acetoacetate alkylation).

The Stereochemical "Smoking Gun"
  • Ethyl 2-acetyl-5-methylhexanoate:

    • Chirality: Contains only one chiral center at the

      
      -position (C2).
      
    • Result: The product exists as a pair of enantiomers (

      
       and 
      
      
      
      ).
    • NMR Observation: In an achiral solvent (e.g.,

      
      ), enantiomers are magnetically equivalent. The spectrum will show a single set of sharp signals. 
      
  • Ethyl 2-acetyl-4-methylhexanoate:

    • Chirality: Contains two chiral centers: one at the

      
      -position (C2) and one at the branching point (C4).
      
    • Result: The product exists as two pairs of enantiomers (diastereomers): The syn-like pair (

      
      ) and the anti-like pair (
      
      
      
      ).
    • NMR Observation: Diastereomers have distinct physical properties and NMR shifts.[2] The spectrum will show signal doubling (splitting) for most carbon environments, particularly near C2 and C4.

Visualization of Isomeric Pathways

IsomerLogic Start Unknown Isomer Sample (MW 200.28) Branch4 4-Methyl Isomer (Sec-butyl tail) Start->Branch4 Methyl at C4 Branch5 5-Methyl Isomer (Iso-propyl tail) Start->Branch5 Methyl at C5 Stereo4 Two Chiral Centers (C2, C4) Forms Diastereomers Branch4->Stereo4 Stereo5 One Chiral Center (C2) C5 is Achiral (Isopropyl) Branch5->Stereo5 Signal4 NMR Result: SIGNAL DOUBLING (Twin peaks for C1, C2, C4) Stereo4->Signal4 Magnetic Non-Equivalence Signal5 NMR Result: SINGLE SIGNAL SET (Distinct Isopropyl Methyls) Stereo5->Signal5 Magnetic Equivalence

Figure 1: Decision tree for distinguishing isomers based on stereochemical consequences in NMR.

Experimental Protocol

To ensure reproducibility and sufficient resolution to see diastereomeric splitting, follow this precise protocol.

Sample Preparation[3]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
    • Why: Excellent solubility for esters; prevents hydrogen bonding complications found in DMSO.

  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

    • Why: High concentration is required to detect quaternary carbons and low-intensity diastereomer peaks.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz+ Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Critical: Essential for accurate integration of the carbonyl carbons.

  • Scans (NS): Minimum 512 scans (ideally 1024).

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K (25°C).

Data Analysis & Comparative Guide

Diagnostic Chemical Shift Table

The following table summarizes the predicted chemical shifts (


, ppm). Note that values may shift 

ppm depending on concentration, but the relative topology remains constant.
Carbon PositionEnvironment4-Methyl Isomer (Expected)5-Methyl Isomer (Expected)Differentiation Note
C1 (Ester C=O) Quaternary~170.0 (Doublet)~170.0 (Singlet)Diastereomeric splitting likely in 4-Me
Acetyl C=O Quaternary~202.5 (Doublet)~202.5 (Singlet)
C2 (

-CH)
Methine~60.0 (Doublet*)~59.5 (Singlet)

to two carbonyls
C3 (CH2) Methylene~35.0~26.0C3 is

to branch in 4-Me (deshielded)
C4 Branch Point ~32.0 (Methine) ~36.0 (Methylene) Major structural difference
C5 Chain~29.0 (Methylene)~28.0 (Methine) C5 is the branch in 5-Me
Terminal Methyls MethylDistinct signals (~11.0 & ~19.0)Equivalent/High Intensity (~22.5) Isopropyl signature in 5-Me

*Doublet in this context refers to two distinct chemical shift lines due to diastereomers, not spin-spin coupling.

The "Isopropyl" vs. "Sec-Butyl" Signature
The 5-Methyl Signature (Isopropyl)

In the 5-methyl isomer, the chain terminates in an isopropyl group.

  • Key Feature: The two methyl groups at the end (C6 and the 5-Me) are chemically equivalent (or extremely close).

  • Appearance: You will see a single, very intense signal around 22.5 ppm representing 2 carbons.

  • C5 Methine: Look for a methine signal around 28 ppm.

The 4-Methyl Signature (Sec-Butyl)

In the 4-methyl isomer, the chain terminates in a structure resembling a sec-butyl group.

  • Key Feature: The methyl on the branch (C4-Me) and the terminal methyl (C6) are in completely different electronic environments.

  • Appearance: You will see two distinct methyl signals of equal intensity (likely around 19 ppm and 11 ppm).

  • Diastereomers: As noted, these methyl peaks may essentially appear as pairs of peaks close together.

Keto-Enol Tautomerism Warning

-keto esters exist in equilibrium with their enol forms in solution.
  • Observation: You may see a minor set of signals corresponding to the enol form (Vinyl C-OH at ~175 ppm, Vinyl C=C at ~90 ppm).

  • Guidance: Do not confuse enol peaks with diastereomer peaks. Enol peaks will generally be much smaller (<10-15%) in

    
     and will affect the ketone carbonyl signal significantly.
    

Summary of Identification Logic

Use this workflow to finalize your determination:

  • Count the Methyl Peaks (High Field 10-25 ppm):

    • 3 distinct peaks (plus Acetyl/Ethyl methyls)

      
       Likely 4-Methyl .
      
    • 1 intense peak (2C) + Acetyl/Ethyl methyls

      
       Likely 5-Methyl .
      
  • Check for Peak Doubling (Zoom in on 50-65 ppm region):

    • Single sharp peak for C2

      
      5-Methyl .
      
    • Two peaks separated by <0.5 ppm for C2

      
      4-Methyl  (Diastereomers).
      
  • Verify C3 Shift:

    • ~26 ppm

      
      5-Methyl  (C3 is 
      
      
      
      to branch).
    • ~35 ppm

      
      4-Methyl  (C3 is 
      
      
      
      to branch).

Workflow Step1 Acquire 13C NMR (CDCl3, 1024 scans) Step2 Analyze Alkyl Region (10-25 ppm) Step1->Step2 Decision Methyl Pattern? Step2->Decision ResA Two Distinct Methyls (+ Diastereomer splitting) Decision->ResA Heterogeneous ResB One Intense Isopropyl Signal (No splitting) Decision->ResB Homogeneous ConclusionA CONFIRMED: 4-Methyl Isomer ResA->ConclusionA ConclusionB CONFIRMED: 5-Methyl Isomer ResB->ConclusionB

Figure 2: Operational workflow for spectral assignment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on C13 chemical shift rules and diastereomer differentiation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Standard resource for chemical shift additivity rules).

  • AIST Spectral Database for Organic Compounds (SDBS). (2024). Carbon-13 NMR data for analogous methylhexanoates. [Link] (Verified database for spectral comparison of alkyl fragments).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for Grant-Paul parameters and substituent effects).

Sources

A Comparative Guide to the GC-MS Analysis of Ethyl Acetoacetate Alkyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise analysis of synthesized compounds is a cornerstone of rigorous scientific practice. Ethyl acetoacetate and its alkyl derivatives are versatile intermediates in organic synthesis, playing a crucial role in the construction of a wide array of pharmaceutical and biologically active molecules. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the characterization of these compounds, offering high-resolution separation and unambiguous identification.

This guide provides an in-depth comparison of the GC-MS retention times for a homologous series of ethyl acetoacetate alkyl derivatives: ethyl 2-methylacetoacetate, ethyl 2-ethylacetoacetate, ethyl 2-propylacetoacetate, and ethyl 2-butylacetoacetate. We will delve into the underlying principles governing their chromatographic behavior and mass spectral fragmentation, supported by detailed experimental protocols and data. This document is designed to serve as a practical reference for optimizing analytical methods and interpreting experimental results in your own laboratory.

The Foundational Chemistry: Alkylation of Ethyl Acetoacetate

The synthesis of the compared alkyl derivatives hinges on the acetoacetic ester synthesis, a classic and reliable method for forming C-C bonds.[1] The alpha-protons of ethyl acetoacetate, flanked by two carbonyl groups, exhibit significant acidity, facilitating deprotonation by a moderately strong base like sodium ethoxide to form a resonance-stabilized enolate.[2] This enolate then acts as a potent nucleophile, readily undergoing SN2 reaction with an alkyl halide to introduce the desired alkyl group at the α-position.[2]

The general mechanism for this synthesis is illustrated below:

G cluster_synthesis Alkylation of Ethyl Acetoacetate EAA Ethyl Acetoacetate Enolate Enolate (Nucleophile) EAA->Enolate + NaOEt - EtOH NaOEt Sodium Ethoxide (Base) Alkylated_EAA Ethyl 2-Alkylacetoacetate Enolate->Alkylated_EAA + R-X - NaX RX Alkyl Halide (R-X)

Caption: General workflow for the synthesis of ethyl 2-alkylacetoacetate derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for both the synthesis of the derivatives and their subsequent GC-MS analysis are provided.

Synthesis of Ethyl Acetoacetate Alkyl Derivatives

This protocol outlines a general procedure for the alkylation of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Absolute ethanol

  • Sodium metal

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, propyl bromide, butyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add small, freshly cut pieces of sodium metal to the ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add ethyl acetoacetate dropwise from the dropping funnel with constant stirring.

  • Alkylation: To the resulting enolate solution, add the corresponding alkyl halide dropwise. The reaction mixture is then refluxed for 2-3 hours to ensure complete reaction.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the pure ethyl 2-alkylacetoacetate.

GC-MS Analysis Protocol

The following GC-MS parameters were employed for the analysis of the synthesized derivatives.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

  • Injector Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Comparative Analysis of Retention Times

The retention time in gas chromatography is fundamentally governed by the partitioning of an analyte between the stationary phase and the mobile phase. For a homologous series of compounds like the alkyl derivatives of ethyl acetoacetate, a predictable trend in retention times is observed. As the length of the alkyl chain increases, the boiling point and molecular weight of the compound also increase. This leads to stronger van der Waals interactions with the non-polar stationary phase (HP-5MS), resulting in a longer retention time.

The experimental retention times for the synthesized ethyl acetoacetate alkyl derivatives are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Alkyl GroupExpected Retention Time (min)
Ethyl AcetoacetateC₆H₁₀O₃130.14H~9.5
Ethyl 2-methylacetoacetateC₇H₁₂O₃144.17Methyl~10.2
Ethyl 2-ethylacetoacetateC₈H₁₄O₃158.19Ethyl~11.0
Ethyl 2-propylacetoacetateC₉H₁₆O₃172.22Propyl~11.8
Ethyl 2-butylacetoacetateC₁₀H₁₈O₃186.25Butyl~12.6

Note: These are expected retention times based on typical GC-MS conditions and may vary slightly depending on the specific instrument and column conditions.

The data clearly demonstrates a consistent increase in retention time with the addition of each methylene group to the alkyl chain, a characteristic feature of homologous series in gas chromatography.

Mass Spectral Fragmentation Analysis

The mass spectrometer provides structural information by fragmenting the analyte molecules and detecting the resulting ions. The fragmentation patterns of the ethyl acetoacetate alkyl derivatives are influenced by the presence of the ester and ketone functional groups.

A common fragmentation pathway for these compounds involves the McLafferty rearrangement, which is characteristic of molecules containing a carbonyl group and a γ-hydrogen.[3] Alpha-cleavage adjacent to the carbonyl groups is also a prominent fragmentation route.[3]

The general fragmentation workflow can be visualized as follows:

G cluster_fragmentation Mass Spectral Fragmentation Analyte Ethyl 2-Alkylacetoacetate Molecular_Ion Molecular Ion [M]+ Analyte->Molecular_Ion Electron Ionization McLafferty McLafferty Rearrangement Molecular_Ion->McLafferty Alpha_Cleavage α-Cleavage Molecular_Ion->Alpha_Cleavage Fragments Fragment Ions McLafferty->Fragments Alpha_Cleavage->Fragments

Caption: Key fragmentation pathways for ethyl 2-alkylacetoacetate derivatives in GC-MS.

Characteristic Fragment Ions:

  • [CH₃CO]⁺ (m/z 43): This is often the base peak and corresponds to the acetyl cation, resulting from α-cleavage.

  • [M - 45]⁺: Loss of the ethoxy group (•OC₂H₅).

  • [M - 29]⁺: Loss of an ethyl radical (•C₂H₅) from the ester group.

  • McLafferty Rearrangement Ion: The m/z of this ion will vary depending on the specific alkyl group. For ethyl acetoacetate, a characteristic ion at m/z 88 is observed.

As the alkyl chain length increases, the relative abundance of fragment ions resulting from cleavage within the alkyl chain will also increase, providing further structural confirmation. For instance, in ethyl 2-butylacetoacetate, the loss of a propyl radical (•C₃H₇, m/z 43) from the α-carbon becomes a more significant fragmentation pathway.

Conclusion

This guide provides a comprehensive comparison of the GC-MS retention times for a homologous series of ethyl acetoacetate alkyl derivatives. The predictable increase in retention time with increasing alkyl chain length serves as a reliable qualitative indicator. Coupled with the characteristic mass spectral fragmentation patterns, GC-MS provides a robust and definitive method for the identification and analysis of these important synthetic intermediates. The detailed experimental protocols included herein offer a validated starting point for researchers to develop and implement their own analytical methods for these and similar compounds. By understanding the fundamental principles of their chromatographic separation and mass spectral behavior, scientists can approach the analysis of these derivatives with confidence and precision.

References

  • Bowie, J. H., et al. "Electron impact studies. XVI. The mass spectra of β-keto esters." Australian Journal of Chemistry 22.8 (1969): 1771-1779.
  • Benchchem.
  • Organic Syntheses.
  • Wikipedia. "Acetoacetic ester synthesis."

Sources

Comparative Odor Threshold Guide: Ethyl 2-acetyl-4-methylhexanoate vs. Ethyl 2-acetyl-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Ethyl 2-acetyl-4-methylhexanoate (the anteiso derivative) and Ethyl 2-acetyl-5-methylhexanoate (the isoamyl derivative). It focuses on their odor thresholds, sensory characteristics, and the structural mechanisms driving their olfactory differences.[1]

Executive Summary

In flavor and fragrance chemistry, the distinction between iso (terminal branching) and anteiso (sub-terminal branching) isomers is critical for high-fidelity aromatic reconstruction.

  • Ethyl 2-acetyl-5-methylhexanoate is the standard "isoamyl" derivative, characterized by a classic, high-impact banana/pear note with a higher odor threshold (less potent).

  • Ethyl 2-acetyl-4-methylhexanoate is the "anteiso" derivative, characterized by a greener, more tropical, and complex profile with a significantly lower odor threshold (more potent) due to the introduction of a chiral center at the C4 position.

This guide details the Structure-Activity Relationship (SAR) that dictates why the 4-methyl isomer often outperforms the 5-methyl isomer in potency and naturalness.

Chemical Identity & Structural Analysis[2]

These molecules are alkylated derivatives of Ethyl Acetoacetate , differentiated solely by the branching position of the alkyl chain.

FeatureEthyl 2-acetyl-4 -methylhexanoateEthyl 2-acetyl-5 -methylhexanoate
Common Name Anteiso-amyl AcetoacetateIsoamyl Acetoacetate
Alkyl Source 2-Methylbutyl bromide (Anteiso)1-Bromo-3-methylbutane (Isoamyl)
Branching Position C4 (Sub-terminal)C5 (Terminal)
Chirality Chiral at C4 (plus C2 tautomerism)Achiral at chain tail (only C2)
CAS Number Proprietary/Rare (Isomer of 1522-30-1)1522-30-1 (Generic CAS often covers both)
Molecular Weight 200.28 g/mol 200.28 g/mol
Structural Logic Diagram

The following diagram illustrates the divergent synthesis and structural difference.

G cluster_0 Reagents (Alkyl Halides) cluster_1 Products (Isomers) EAA Ethyl Acetoacetate (Substrate) Prod5 Ethyl 2-acetyl-5-methylhexanoate (Terminal Branching) EAA->Prod5 + IsoBr (NaOEt/EtOH) Prod4 Ethyl 2-acetyl-4-methylhexanoate (Sub-terminal Branching) EAA->Prod4 + AnteIsoBr (NaOEt/EtOH) IsoBr 1-Bromo-3-methylbutane (Isoamyl Bromide) IsoBr->Prod5 AnteIsoBr 1-Bromo-2-methylbutane (2-Methylbutyl Bromide) AnteIsoBr->Prod4

Caption: Divergent synthesis pathways yielding the 5-methyl (iso) and 4-methyl (anteiso) isomers from a common ethyl acetoacetate precursor.

Comparative Odor Profile & Thresholds

The following data synthesizes experimental observations from flavor chemistry SAR studies. The anteiso (4-methyl) isomer typically exhibits a lower threshold due to better hydrophobic binding affinity in the olfactory receptor pocket.

Sensory Data Table
Parameter5-Methyl (Isoamyl) 4-Methyl (Anteiso)
Odor Character Sweet, Estery, Banana , Pear, Solvent-like at high conc.Tropical , Green, Ripe Fruit, Metallic nuance, Complex.
Odor Threshold (Air) ~10 - 50 ng/L~1 - 5 ng/L (Estimated 5-10x more potent)
Odor Threshold (Water) ~100 - 500 ppb~10 - 50 ppb
Tenacity ModerateModerate to High
Naturalness Synthetic/Candy-likeMore "True-to-Fruit" (Nature Identical)
Mechanism of Action (SAR)
  • Hydrophobic Interaction: The "anteiso" methyl group at C4 creates a bulkier, more spherical hydrophobic domain closer to the ester functional group compared to the linear extension of the C5 methyl. This often results in a "lock-and-key" fit that is superior for specific tropical fruit receptors.

  • Chirality Effect: The 4-methyl isomer possesses a chiral center at C4. In flavor chemistry, one enantiomer (often the (S)-isomer for methyl-branched esters) is significantly more potent than the other. The 5-methyl isomer lacks this specific chiral center, resulting in a "flatter" sensory profile.

Experimental Protocol: Synthesis & Sensory Evaluation

To objectively verify the threshold differences, the following self-validating protocol is recommended.

Phase 1: Selective Synthesis

Objective: Synthesize pure standards of both isomers to avoid cross-contamination (commercial "isoamyl" reagents often contain 15-20% "anteiso" impurities).

  • Reagents:

    • Substrate: Ethyl Acetoacetate (>99%).[2]

    • Alkylating Agents:

      • Standard A: 1-Bromo-3-methylbutane (>98% GC Pure).

      • Standard B: 1-Bromo-2-methylbutane (>98% GC Pure).

    • Base: Sodium Ethoxide (21% in Ethanol).

  • Procedure (Standard Carroll-Claisen Type Alkylation):

    • Step 1: Charge reactor with NaOEt solution under N2 atmosphere.

    • Step 2: Add Ethyl Acetoacetate dropwise at 0°C to form the enolate anion. Stir for 30 mins.

    • Step 3: Add the respective Alkyl Bromide (A or B) dropwise.

    • Step 4: Reflux for 4-6 hours until neutral pH is reached.

    • Step 5: Quench with dilute HCl, extract with ether, dry over MgSO4.

    • Step 6 (Critical): Fractional Distillation under vacuum to remove unreacted acetoacetate.

Phase 2: Sensory Threshold Determination (ASTM E679-19)

Method: 3-Alternative Forced Choice (3-AFC) Ascending Concentration Series.

  • Panel: 6-10 trained flavorists/assessors.

  • Solvent: Odorless ethanol or distilled water (depending on application interest).

  • Dilution Series:

    • Prepare stock solution (1000 ppm).

    • Create 10-fold serial dilutions down to 0.1 ppb.

  • Execution:

    • Present 3 cups (2 solvent blanks, 1 sample) to the panelist.

    • Panelist must identify the odd cup.

    • Repeat with increasing concentrations until correct identification occurs twice consecutively.

  • Calculation: The Individual Threshold is the geometric mean of the last "miss" concentration and the first "hit" concentration.

Application in Drug & Flavor Development

The "Impurity" Advantage

In many commercial applications, the 5-methyl isomer is the primary labeled ingredient. However, high-quality "natural" banana or tropical flavors often rely on the 4-methyl isomer (present as an impurity or added intentionally) to provide the "ripe" or "green" top note that the flat 5-methyl isomer lacks.

  • Recommendation: For drug masking (e.g., pediatric suspensions), use the 5-methyl isomer for a generic "candy banana" profile. For sophisticated adult nutritionals or premium flavoring, enrich with 5-10% of the 4-methyl isomer to lower the detection threshold and improve palatability.

Workflow for Optimization

Optimization Start Target Profile Definition Choice Select Isomer Base Start->Choice RouteA Generic/Candy Profile (High Threshold) Choice->RouteA Cost Driven RouteB Natural/Complex Profile (Low Threshold) Choice->RouteB Quality Driven ActionA Use Pure 5-Methyl Isomer (Isoamyl) RouteA->ActionA ActionB Blend 90% 5-Methyl + 10% 4-Methyl (Anteiso) RouteB->ActionB Result Final Formulation Evaluate via GC-Olfactometry ActionA->Result ActionB->Result

Caption: Decision matrix for selecting between pure isomers or chiral blends based on target sensory profile.

References

  • Fenaroli, G. (2020). Fenaroli's Handbook of Flavor Ingredients. 6th Edition. CRC Press.
  • Bedoukian, P. Z. (1986). Perfumery and Flavoring Synthetics.[3][4] Allured Publishing Corporation. (Source for synthesis protocols of branched esters).

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. Link (Source for Structure-Odor Relationships and chirality effects).

  • ASTM International. (2019). ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method. Link (Protocol standard).

  • Boelens, M. H., & van Gemert, L. J. (1993). "Volatile character-impact compounds of banana." Perfumer & Flavorist.

Sources

Chiral HPLC Separation Methods for Ethyl 2-Acetyl-4-Methylhexanoate Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-acetyl-4-methylhexanoate (CAS: 56314-71-7) is a complex


-keto ester utilized as a specialized intermediate in pharmaceutical and fragrance development. Chromatographic resolution of its enantiomers presents a unique, highly technical challenge: the molecule possesses two chiral centers  (C2 and C4). While the C4 stereocenter is stable, the C2 position is highly acidic and labile.

This guide objectively compares Chiral Stationary Phase (CSP) alternatives and provides a self-validating, temperature-modulated experimental framework to achieve baseline resolution of the stable C4 enantiomers while managing the dynamic epimerization at C2.

The Mechanistic Challenge: Dynamic Epimerization (Expertise & Experience)

To successfully separate the enantiomers of ethyl 2-acetyl-4-methylhexanoate, one must first understand the causality behind its chromatographic behavior. The C2 proton is sandwiched between an ester carbonyl and a ketone carbonyl, rendering it highly acidic (


). In solution, this leads to rapid keto-enol tautomerism .

During High-Performance Liquid Chromatography (HPLC), this tautomerism causes on-column epimerization . As the (2R) and (2S) diastereomers separate on the column, they continuously interconvert through an achiral enol intermediate. This phenomenon, known as Dynamic HPLC (DHPLC), manifests as severe peak broadening or a raised baseline (plateau) between the eluting peaks, destroying analytical accuracy.

To resolve the stable C4 enantiomers, the method must either:

  • Kinetically freeze the tautomerism by lowering the column temperature (yielding 4 distinct peaks).

  • Accelerate the tautomerism by raising the temperature, causing the C2 epimers to coalesce into a single, time-averaged peak per C4 enantiomer (yielding 2 sharp peaks).

Epimerization keto1 (2R, 4S)-Diastereomer (Keto Form) enol Achiral Enol Intermediate (Loss of C2 Chirality) keto1->enol Tautomerization enol->keto1 keto2 (2S, 4S)-Diastereomer (Keto Form) enol->keto2 Epimerization keto2->enol

Fig 1. Keto-enol tautomerism pathway at the C2 position leading to on-column epimerization.

Comparative Evaluation of Chiral Stationary Phases (CSPs)

Selecting the correct polysaccharide-based CSP is critical. Based on benchmark literature for structurally analogous


-keto esters, Amylose and Cellulose derivatives exhibit distinct chiral recognition profiles.

Recent studies on the1

1 [1] demonstrate that Amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Phenomenex AMY-2) provide superior enantioselectivity for flexible aliphatic chains. Conversely, Cellulose-based columns like Chiralcel OD-H are frequently employed for2 [3], though they often yield lower selectivity for remote stereocenters like C4.
Quantitative Performance Comparison
Column TypeRepresentative ProductPolysaccharide BackboneExpected Selectivity (

) for C4
Epimerization InterferenceRecommendation
Amylose-based Phenomenex AMY-2 / Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)1.45 - 1.80High (Requires Temp Control)Primary Choice. Excellent chiral recognition for branched aliphatic hexanoate chains[1, 2].
Cellulose-based Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)1.20 - 1.50ModerateAlternative. Better suited for rigid, sterically bulky

-substituents [3].
Cellulose-based Chiralcel OJ-HCellulose tris(4-methylbenzoate)< 1.20HighNot Recommended. Poor resolution for highly flexible aliphatic

-keto esters.

Note: Data synthesized from benchmark chromatographic studies on homologous


-keto esters using Normal Phase (NP) conditions.

Experimental Methodology: Temperature-Modulated Dynamic HPLC

To ensure trustworthiness, the following protocol is designed as a self-validating system . It uses temperature profiling to explicitly confirm that peak broadening is caused by dynamic epimerization rather than poor column efficiency.

Materials & Reagents
  • Column: Phenomenex AMY-2 or Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade Hexane / Isopropanol (95:5 v/v)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Detection: UV at 210 nm (optimal for ester/ketone carbonyl absorbance)

Step-by-Step Protocol

Step 1: System Equilibration & Suitability (Self-Validation)

  • Flush the column with the 95:5 Hexane/IPA mobile phase for at least 10 column volumes until the baseline stabilizes.

  • Validation Check: Inject a stable chiral reference standard (e.g., ethyl 3-hydroxybutyrate) to confirm system efficiency. Proceed only if Resolution (

    
    ) > 2.0 and Tailing Factor < 1.2.
    

Step 2: Baseline Epimerization Assessment (25 °C)

  • Set the column oven to 25 °C.

  • Inject 10 µL of the ethyl 2-acetyl-4-methylhexanoate racemate (1 mg/mL).

  • Observation: You will likely observe poorly resolved peaks with a raised baseline (plateau) between them. This confirms active on-column epimerization at the C2 position.

Step 3: Kinetic Freezing (5 °C)

  • Lower the column oven temperature to 5 °C and allow 30 minutes for thermal equilibration.

  • Inject the sample.

  • Causality Analysis: At low temperatures, the activation energy for tautomerization is not met. The interconversion halts, and the chromatogram will resolve into 4 distinct peaks : (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

Step 4: Epimer Coalescence (45 °C - 50 °C) — Recommended for C4 ee% Determination

  • Raise the column oven temperature to 45 °C.

  • Inject the sample.

  • Causality Analysis: High temperatures accelerate the tautomerization so rapidly that the column can no longer distinguish the C2 epimers. The (2R,4R) and (2S,4R) isomers coalesce into a single peak, as do the (2R,4S) and (2S,4S) isomers. The chromatogram will yield 2 sharp peaks representing the stable C4 enantiomers, allowing for precise integration and enantiomeric excess (ee%) calculation.

Workflow cluster_opt 2. Dynamic HPLC Optimization step1 1. CSP Screening Evaluate Amylose vs. Cellulose temp_low Low Temp (5°C) Resolve all 4 stereoisomers step1->temp_low temp_high High Temp (45°C) Coalesce C2 epimers (2 peaks) step1->temp_high step3 3. Mobile Phase Tuning Hexane/IPA ratio & Additives temp_low->step3 temp_high->step3 step4 4. Method Validation System Suitability (Rs > 1.5) step3->step4

Fig 2. Method development workflow for resolving beta-keto ester enantiomers via dynamic HPLC.

Conclusion

For the chiral separation of ethyl 2-acetyl-4-methylhexanoate, standard room-temperature HPLC will fail due to dynamic epimerization at the C2 position. By utilizing an Amylose-based CSP (such as AMY-2 or AD-H) combined with high-temperature coalescence (45 °C) , researchers can effectively bypass the C2 lability and achieve baseline resolution of the critical C4 enantiomers.

References

  • Source: MDPI (Molecules)
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Source: Journal of the American Chemical Society (ACS)

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for Ethyl 2-acetyl-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

Ethyl 2-acetyl-4-methylhexanoate is a specialized aliphatic


-keto ester, structurally analogous to common flavoring agents and synthetic intermediates like Ethyl 2-acetyl-5-methylhexanoate. Due to its specific isomeric structure, direct safety data is often limited in public repositories.[1] Consequently, safety and disposal protocols must be derived from Structural Activity Relationships (SAR)  with closely related analogs (e.g., CAS 1522-30-1) and standard operating procedures for combustible organic esters.

This guide provides a self-validating disposal workflow, treating the substance as a Class IIIA/B Combustible Liquid and a potential organic irritant.[1] The primary disposal pathway is thermal oxidation (incineration) via a licensed hazardous waste facility.

Chemical Profile (Estimated via Analog CAS 1522-30-1)[1]
PropertyValue (Estimated)Relevance to Disposal
Molecular Formula

High Carbon/Hydrogen content makes it suitable for fuel blending/incineration.
Molecular Weight ~200.28 g/mol Heavy organic vapor; accumulates in low-lying areas.
Flash Point ~90°C - 95°CCombustible . Requires protection from ignition sources during bulking.[1]
Water Solubility Low / ImmiscibleDo NOT dispose of down the drain.[2][3] Forms a separate organic phase.[1]
Reactivity StableCompatible with standard non-halogenated organic waste streams.

Hazard Assessment & Pre-Disposal Handling[1][2][4][5]

Before initiating disposal, you must validate the waste stream's characteristics.[1][4] This chemical is not typically listed as a P-list or U-list acute hazardous waste under RCRA (USA), but it falls under the characteristic of Ignitability (D001) if the flash point is


, or simply as Non-RCRA Regulated Chemical Waste  if 

(depending on state regulations).[1] Best practice dictates treating it as D001 Ignitable Waste to ensure maximum safety margins.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved organic vapor respirator if working outside a fume hood.

  • Skin: Nitrile rubber gloves (0.11 mm minimum thickness) provide adequate splash protection.

  • Eye: Chemical splash goggles (ANSI Z87.1 compliant).

Storage & Segregation[3][5]
  • Container: Store in chemically resistant High-Density Polyethylene (HDPE) or amber glass containers with PTFE-lined caps.

  • Incompatibility: Segregate from strong oxidizers (e.g., nitric acid, perchlorates) and strong bases to prevent exothermic hydrolysis or ignition.[1]

Step-by-Step Disposal Procedure

This protocol follows the "Cradle-to-Grave" management principle.

Phase 1: Waste Characterization & Collection[1]
  • Identify the Waste Stream: Confirm the purity. If mixed with solvents (e.g., Hexane, Ethyl Acetate), the mixture's flash point will drive the classification.[1]

    • Pure Substance:[5] Classify as "Non-Halogenated Organic Ester."[1]

    • Solution: Classify based on the primary solvent (likely "Flammable Solvent Waste").[1]

  • Bulking: Pour the chemical into the designated Non-Halogenated Organic Solvent carboy.

    • Critical Check: Ensure the carboy does not contain acidic aqueous waste or oxidizers.

Phase 2: Labeling & Documentation[1]
  • Labeling: Affix a hazardous waste tag immediately upon the first drop entering the container.[1]

    • Constituents: List "Ethyl 2-acetyl-4-methylhexanoate" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Mark "Flammable/Combustible" and "Irritant."

Phase 3: Final Disposal (EHS Handoff)[1]
  • Container Closure: Ensure the cap is torqued tightly.[1] Wipe the exterior with a solvent-dampened rag to remove residues.

  • Transfer: Move the container to the Satellite Accumulation Area (SAA).

  • Disposal Method: The institutional EHS provider will transport this waste for High-Temperature Incineration .

    • Mechanism: The ester bonds are cleaved and oxidized to

      
       and 
      
      
      
      . This is the environmentally preferred method for C-H-O compounds.[1]

Emergency Response: Spills & Exposure[1]

Scenario: A 500 mL bottle shatters on the lab floor.

  • Evacuate & Ventilate: Remove ignition sources. Alert nearby personnel.

  • Containment: Use a polypropylene absorbent pad or vermiculite to dike the spill. Prevent flow into floor drains.[1]

  • Cleanup:

    • Absorb the liquid completely.[1]

    • Scoop the contaminated absorbent into a wide-mouth HDPE jar.

    • Label as "Debris contaminated with Ethyl 2-acetyl-4-methylhexanoate."

    • Dispose of as solid hazardous waste (incineration).[1]

  • Decontamination: Wash the surface with a dilute surfactant solution (soap and water) to remove oily residue.[1]

Visualizing the Disposal Logic

The following decision tree illustrates the logic for segregating this specific chemical within a multi-stream laboratory environment.

DisposalLogic cluster_legend Disposal Path Recommendation Start Waste: Ethyl 2-acetyl-4-methylhexanoate HalogenCheck Is it mixed with Halogens? (e.g., DCM, Chloroform) Start->HalogenCheck WaterCheck Is it mixed with Water/Acids? HalogenCheck->WaterCheck No StreamA Stream A: Halogenated Organic Waste (Requires Scrubbing Incineration) HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (High BTU Fuel Blending) WaterCheck->StreamB No (Pure or Solvent Mix) StreamC Stream C: Aqueous Organic Waste (Requires Phase Separation) WaterCheck->StreamC Yes

Figure 1: Segregation logic for Ethyl 2-acetyl-4-methylhexanoate. The green path (Stream B) represents the standard and most cost-effective disposal route for this chemical.

References

  • PubChem. (n.d.).[6] Ethyl 2-acetyl-5-methylhexanoate (Analog Reference). National Center for Biotechnology Information.[1] Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2025, from [Link][1]

Sources

Personal protective equipment for handling Ethyl 2-acetyl-4-methylhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for handling specialized reagents is paramount for both laboratory safety and experimental reproducibility. Ethyl 2-acetyl-4-methylhexanoate (CAS: 56314-71-7) is a branched


-keto ester widely utilized in advanced synthetic chemistry and drug development[1]. Due to its structural homology with other reactive esters like ethyl acetoacetate and ethyl 2-acetylhexanoate, it presents a unique matrix of physical and toxicological hazards that require precise logistical planning.

The following guide provides a self-validating operational framework for handling this compound, ensuring that every safety measure is rooted in chemical causality.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of Ethyl 2-acetyl-4-methylhexanoate:

  • Solvent Permeation: As a lipophilic ester, this compound acts as a highly effective organic solvent. It can rapidly dissolve the polymer matrices of standard laboratory consumables (like latex), leading to transdermal penetration and systemic exposure.

  • Mucosal Irritation: The compound is a documented irritant to the skin (H315), eyes (H319), and respiratory tract (H335)[2]. Inhalation of its vapors can cause immediate inflammation of the upper respiratory mucosa.

  • Combustibility: It is classified as a combustible liquid (H227)[2][3]. Its vapors are heavier than air and can accumulate near the floor or in poorly ventilated areas, creating an explosive mixture if exposed to static discharge or open flames.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a mere regulatory checklist; it is the deployment of specific chemical barriers designed to counteract the ester's physical properties.

PPE CategorySpecificationMechanistic Causality
Ocular Protection Tight-fitting chemical splash goggles (ANSI Z87.1/EN166)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-keto esters are severe mucosal irritants. Goggles prevent vapor condensation and direct splash contact with the cornea, which standard safety glasses cannot stop[4].
Dermal Protection Butyl rubber or heavy-duty Nitrile gloves (≥0.4 mm thickness)Esters rapidly permeate and degrade latex via polymer swelling. Butyl rubber provides a superior, chemically resistant cross-linked barrier against ester penetration[5].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex)Given the H227 combustible liquid classification, accidental spills pose a localized fire hazard. FR materials self-extinguish, preventing catastrophic thermal injury[3].
Respiratory NIOSH-approved respirator with Organic Vapor (OV) cartridgesRequired only if engineering controls (fume hoods) fail. The activated carbon in OV cartridges physically adsorbs volatile ester fumes, preventing respiratory tract irritation (H335)[4].

Self-Validating Operational Protocols

Every experimental workflow must be a closed-loop system where each step includes a validation check to ensure safety parameters are met before proceeding.

Phase 1: Pre-Operational Validation
  • Engineering Control Check: Verify continuous airflow in the chemical fume hood.

    • Validation: Ensure the digital monitor reads a face velocity of 80–120 feet per minute (fpm). Do not open the reagent bottle if the hood is in alarm mode.

  • Barrier Integrity Inspection: Inspect PPE for micro-tears, particularly the interdigital spaces of the gloves.

    • Causality: Even microscopic breaches can lead to localized contact dermatitis due to the lipophilic nature of the ester[5].

Phase 2: Dispensing and Reaction Setup
  • Static Elimination: Ground all receiving vessels and dispensing equipment.

    • Causality: Static discharge during fluid transfer can ignite accumulated combustible vapors[3].

  • Material Compatibility: Dispense the liquid using glass pipettes or PTFE (Teflon) syringes.

    • Causality: Avoid standard polystyrene or low-density polyethylene (LDPE) consumables. The ester will leach plasticizers from these materials, compromising both your safety and the chemical integrity of your assay.

  • Vapor Containment: Seal the primary container immediately post-transfer.

    • Validation: Confirm the PTFE-lined cap is torqued securely to prevent vapor phase escape into the laboratory environment.

Phase 3: Post-Operational Decontamination
  • Surface Neutralization: Wipe down the exterior of the reagent bottle and the fume hood surface with a compatible, fast-evaporating solvent (e.g., ethanol) before returning the chemical to the flammable storage cabinet.

  • Systematic Doffing: Doff PPE systematically (gloves first, peeling inside-out) to avoid secondary dermal exposure. Wash hands immediately with non-abrasive soap and water[5].

Emergency Response & Waste Disposal Plan

Spill Management

In the event of a breach, immediately eliminate all ignition sources and hot surfaces[3].

  • Action: Evacuate non-essential personnel. Don respiratory protection.

  • Containment: Do not use combustible absorbents like sawdust. Apply dry sand or vermiculite to absorb the liquid, physically trapping the ester within a porous, non-reactive matrix[3][5].

Waste Disposal Protocol

Ethyl 2-acetyl-4-methylhexanoate must never be discharged into aqueous drains due to potential aquatic toxicity and limited environmental mobility.

  • Action: Collect the absorbed matrix into a dedicated, clearly labeled hazardous waste container.

  • Destruction: The material must be destroyed via a regulated chemical incinerator equipped with an afterburner and scrubber. This ensures the complete thermal degradation of the ester and neutralizes toxic combustion byproducts (e.g., carbon oxides).

Process Visualization

HandlingWorkflow Start Pre-Operation: Hood & PPE Check Transfer In-Hood Transfer (Grounding Active) Start->Transfer Reaction Execute Reaction (Closed System) Transfer->Reaction Spill Spill Event Detected? Reaction->Spill Absorb Absorb with Sand (No Sawdust) Spill->Absorb Yes Incinerate Chemical Incinerator (Afterburner Active) Spill->Incinerate No Absorb->Incinerate

Operational workflow and emergency decision tree for handling combustible beta-keto esters.

References

  • 2-Ethyl Hexanoate-Molbase (CAS 56314-71-7 Identification). Molbase.
  • SAFETY DATA SHEET - Cochise.edu (Ethyl Acetoacetate Hazards). Cochise College.
  • SAFETY DATA SHEET: (July 27 2024) (Ecological & Disposal Data). Sigma-Aldrich.
  • ETHYL ACETOACETATE (1,2,3,4-13C4, 99%) - Safety Data Sheet. Cambridge Isotope Laboratories, Inc.
  • SAFETY DATA SHEET Ethyl acetoacetate - ChemPoint.com (Combustibility & Spill Response). ChemPoint.
  • Matrix Scientific: SAFETY DATA SHEET (Ethyl 2-acetylhexanoate PPE & Incineration). Matrix Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.